6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKABDVTBNOGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424660 | |
| Record name | 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441715-93-1 | |
| Record name | 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical research and development.
Core Physicochemical Properties
This compound is a yellow powder with a molecular formula of C₁₀H₈FNO.[1] It is recognized for its role as a versatile building block in the synthesis of various bioactive molecules, largely due to the presence of a fluorine atom which can enhance biological activity and metabolic stability.[1]
Table 1: Physicochemical Data of this compound and a Related Compound
| Property | This compound | 6-Fluoroindole-3-carboxaldehyde (for comparison) |
| Molecular Formula | C₁₀H₈FNO[1][2] | C₉H₆FNO[3] |
| Molecular Weight | 177.18 g/mol [2] | 163.15 g/mol [3] |
| Appearance | Yellow powder[1] | Yellow crystalline powder |
| Purity | ≥ 96% (NMR)[1] | ≥ 98% (HPLC) |
| Melting Point | Data not available | 170-176 °C |
| Boiling Point | Data not available | Predicted: 342.4 ± 22.0 °C |
| Solubility | Data not available | Soluble in methanol |
| pKa | Data not available | Predicted: 14.90 ± 0.30 |
| Storage | Store at 0-8 °C[1] | Store at 0-8°C |
Synthesis and Characterization
The primary synthetic route to this compound involves the formylation of 6-fluoro-1-methyl-1H-indole, most commonly achieved through the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto an electron-rich aromatic ring.[4][5]
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
This protocol describes a general method for the formylation of an electron-rich arene, which can be adapted for the synthesis of this compound from 6-fluoro-1-methyl-1H-indole.
Materials:
-
6-fluoro-1-methyl-1H-indole (substrate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substrate (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Vilsmeier reagent (1.5 equivalents) to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for several hours (e.g., 6.5 hours), monitoring the progress by thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Quench the reaction by adding a solution of sodium acetate (5.6 equivalents) in water.[6]
-
Stir the mixture for a short period (e.g., 10 minutes) at 0 °C.[6]
-
Dilute the mixture with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.[6]
Characterization: The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity. A purity of ≥ 96% is typically expected.[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical and pharmaceutical research.
Drug Development
The indole scaffold is a common feature in many pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a key starting material in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] Derivatives of indole-3-carboxaldehyde have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-HIV properties.[7]
Fluorescent Probes
The indole ring system is inherently fluorescent. This compound can be utilized in the development of fluorescent probes for biological imaging, which are instrumental in visualizing cellular processes in real-time.[1]
Biochemical Research
This compound is also employed in biochemical studies, including those focused on enzyme inhibition and receptor binding, to gain insights into metabolic pathways.[1]
Signaling Pathways and Biological Interactions
While specific details on the direct interaction of this compound with signaling pathways are not extensively documented, its derivatives are of significant interest in medicinal chemistry. The core indole-3-carboxaldehyde structure is known to be a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating mucosal homeostasis in the gut. This suggests that derivatives of this compound could potentially be designed to modulate AhR signaling or other biological targets. Further research is needed to explore the specific biological activities and signaling pathway interactions of this compound and its derivatives.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the synthesis process and the logical flow of its applications.
Caption: Synthetic workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 6-Fluoroindole-3-carboxaldehyde | C9H6FNO | CID 262903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
CAS Number: 441715-93-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical research and development. The strategic incorporation of a fluorine atom and a methyl group on the indole scaffold significantly influences its chemical reactivity and biological activity, making it a valuable building block for novel therapeutic agents.
Chemical and Physical Properties
This compound is a yellow powder. Below is a summary of its key chemical and physical properties.
| Property | Value |
| CAS Number | 441715-93-1 |
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | 177.18 g/mol |
| Appearance | Yellow Powder |
| Purity | ≥96% (as determined by NMR) |
| Storage Conditions | Store at 0-8 °C |
Synthesis
The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as an indole.
Vilsmeier-Haack Reaction: An Overview
The Vilsmeier-Haack reaction involves the formylation of an active hydrogen-bearing compound using a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which then attacks the electron-rich indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
A general workflow for the Vilsmeier-Haack reaction is depicted below.
Caption: General workflow of the Vilsmeier-Haack reaction for indole formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 6-Fluoro-1-methyl-1H-indole
Materials:
-
6-Fluoro-1-methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-Fluoro-1-methyl-1H-indole (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture until the ice has melted and the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Note: Reaction times, temperatures, and stoichiometry of reagents may require optimization for this specific substrate.
Spectral Data (Predicted and Analogous Compounds)
Specific spectral data for this compound is not available in the provided search results. However, based on the analysis of closely related indole-3-carboxaldehyde derivatives, the following are the expected characteristic signals.
¹H NMR:
-
A singlet for the aldehyde proton (-CHO) is expected to appear downfield, typically between δ 9.5 and 10.5 ppm.
-
A singlet for the N-methyl protons (-NCH₃) is expected around δ 3.8-4.0 ppm.
-
A singlet for the proton at the C2 position of the indole ring is expected around δ 7.5-8.0 ppm.
-
Signals for the aromatic protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns influenced by the fluorine substituent.
¹³C NMR:
-
The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 180-190 ppm.
-
The carbons of the indole ring will appear in the aromatic region, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant.
-
The N-methyl carbon is expected to appear around δ 30-35 ppm.
Biological and Pharmaceutical Significance
This compound is a versatile building block in drug discovery due to the favorable properties conferred by the fluoro and methyl substituents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the N-methylation can prevent hydrogen bonding and alter solubility and metabolic profiles.
This compound and its derivatives are being investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Indole-based compounds have shown promise as anticancer agents, and fluorinated derivatives are actively being explored for their potential to inhibit cancer cell proliferation.[1]
-
Neurological Disorders: The indole scaffold is a common feature in molecules targeting the central nervous system. Derivatives of this compound are of interest for the development of treatments for neurological and psychiatric conditions.[2]
-
Enzyme Inhibition: This compound serves as a precursor for the synthesis of molecules designed to inhibit specific enzymes involved in disease pathways.[2]
-
Fluorescent Probes: The inherent fluorescence of the indole ring system can be modulated by substitution, making this compound a useful starting material for the development of fluorescent probes for biological imaging.[2]
The general significance of indole-3-carboxaldehyde derivatives in medicinal chemistry is illustrated in the following diagram.
Caption: Potential applications of this compound.
Experimental Protocols for Biological Assays
While specific quantitative biological activity data for this compound is not detailed in the provided search results, its derivatives are often evaluated in various biological assays. Below are general protocols for common assays relevant to its potential applications.
General Protocol for In Vitro Anticancer Activity (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or its derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
General Protocol for Enzyme Inhibition Assay
This protocol can be adapted for various enzymes. The specific substrates, buffers, and detection methods will vary depending on the target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
96-well plate
-
This compound (or its derivatives) dissolved in DMSO
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate product)
-
Microplate reader
Procedure:
-
Add the assay buffer, the test compound at various concentrations, and the enzyme solution to the wells of a 96-well plate. Include a control without the inhibitor.
-
Pre-incubate the mixture for a specific period to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control without the inhibitor and calculate the IC₅₀ value.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Further experimental validation is necessary to fully elucidate its properties and potential applications.
References
An In-depth Technical Guide to 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a fluorinated indole derivative with significant potential in pharmaceutical research and materials science. This document details its chemical and physical properties, provides a general synthesis protocol, and explores its current and potential applications, including its role as a versatile building block for bioactive molecules.
Core Compound Properties
This compound is a solid, yellow powder at room temperature. The introduction of a fluorine atom at the 6-position and a methyl group at the 1-position of the indole ring significantly influences its electronic properties, reactivity, and biological activity compared to the parent indole-3-carbaldehyde.
| Property | Value | Reference |
| Molecular Weight | 177.18 g/mol | |
| Molecular Formula | C₁₀H₈FNO | [1] |
| Appearance | Yellow powder | [1] |
| Storage Temperature | 0-8 °C | [1] |
Synthesis Methodology: The Vilsmeier-Haack Reaction
The primary method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][4][5][6][7] This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4][5][6]
General Experimental Protocol
The following is a generalized procedure for the Vilsmeier-Haack formylation of an indole derivative. The specific reaction conditions, such as temperature and reaction time, may require optimization for 6-fluoro-1-methyl-1H-indole as the substrate.
-
Vilsmeier Reagent Formation: In a round-bottomed flask equipped with a stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature. The formation of the electrophilic chloroiminium salt, the Vilsmeier reagent, is typically indicated by a color change.[7]
-
Formylation: Dissolve the starting material, 6-fluoro-1-methyl-1H-indole, in DMF. Add this solution dropwise to the prepared Vilsmeier reagent, ensuring the temperature does not rise significantly.[7]
-
Reaction Progression: Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]
-
Work-up: Quench the reaction by carefully adding crushed ice, followed by the dropwise addition of a sodium hydroxide solution until the mixture is alkaline.[7]
-
Isolation and Purification: The product, this compound, may precipitate out of the solution. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[7][8]
Synthesis Workflow
Applications in Research and Development
This compound is a valuable intermediate in several scientific domains, owing to its unique structural features.
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a common motif in many biologically active compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. It is particularly explored in the development of novel therapeutics for:
-
Neurological Disorders: The indole structure is present in many neurotransmitters and psychoactive compounds, making its derivatives promising candidates for targeting central nervous system disorders.[1][9]
-
Oncology: Many anti-cancer agents are based on the indole nucleus.[1][9]
Fluorescent Probes
Indole derivatives often exhibit fluorescent properties. This compound can be utilized as a core structure for the design and synthesis of novel fluorescent probes for biological imaging.[1][9] These probes can be designed to selectively bind to specific cellular targets, allowing for the visualization of biological processes in real-time. The aldehyde functional group provides a convenient handle for further chemical modifications to tune the fluorescence properties and introduce targeting moieties.
Materials Science
The electro-optical properties of indole-containing compounds make them suitable for applications in materials science, particularly in the development of organic electronics. This includes their use in the fabrication of organic light-emitting diodes (OLEDs).[1]
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of this compound are not extensively available, research on the parent compound, indole-3-carboxaldehyde, provides valuable insights into its potential mechanisms of action. It is important to note that the substitutions on the indole ring can significantly alter the biological activity.
Based on studies of related indole-3-carboxaldehydes, a potential area of investigation is its role in modulating inflammatory responses. For instance, indole-3-carboxaldehyde has been shown to regulate the Toll-like receptor 7 (TLR7) signaling pathway, which is involved in the innate immune response to viral infections.
Hypothetical Signaling Pathway: Modulation of TLR7 Signaling
The following diagram illustrates a potential mechanism by which an indole-3-carboxaldehyde derivative might modulate the TLR7 signaling pathway. This is a hypothetical representation based on the activity of the parent compound and should be experimentally verified for this compound.
This guide serves as a foundational resource for professionals working with this compound. Further experimental validation is necessary to fully elucidate its synthetic nuances and biological mechanisms of action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
Technical Guide: Physicochemical and Biological Profile of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the available data on 6-fluoro-1-methyl-1H-indole-3-carbaldehyde, a fluorinated indole derivative of interest in pharmaceutical research. Due to its structural features, this compound is a valuable building block in medicinal chemistry for the development of novel therapeutic agents. This document summarizes its physicochemical properties, provides detailed experimental protocols for the synthesis of related compounds and for melting point determination, and visualizes a key signaling pathway associated with indole-3-carbaldehydes.
Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. However, data for the closely related parent compound, 6-fluoroindole-3-carboxaldehyde, is available and provides a useful reference.
| Property | Value | Source |
| Molecular Formula | C10H8FNO | Chem-Impex[1] |
| Molecular Weight | 177.2 g/mol | Chem-Impex[1] |
| Appearance | Yellow powder | Chem-Impex[1] |
| Purity | ≥ 96% (NMR) | Chem-Impex[1] |
| Storage Conditions | 0-8 °C | Chem-Impex[1] |
| Melting Point | Not available for the 1-methyl derivative. The related 6-fluoroindole-3-carboxaldehyde has a melting point of 174-178°C. | ChemicalBook[2] |
Experimental Protocols
Synthesis of 6-Fluoroindoles
While a specific protocol for this compound is not detailed in the provided search results, two general and robust methods for the synthesis of 6-fluoroindoles are the Leimgruber-Batcho and Fischer indole syntheses.[3] The choice of method often depends on the starting materials' availability and the desired scale of the reaction.[3]
3.1.1 Leimgruber-Batcho Indole Synthesis
This method is a versatile approach to synthesizing substituted indoles.
Workflow for Leimgruber-Batcho Synthesis
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical research and development.[1] Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility, alongside available data for structurally related compounds to infer a likely solubility profile.
Introduction to this compound
This compound is a fluorinated indole derivative recognized for its utility as a building block in the synthesis of bioactive molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery programs targeting a range of diseases, including cancer and neurological disorders.[1] Understanding its solubility is a critical first step in its journey from a laboratory chemical to a potential therapeutic agent, influencing everything from reaction conditions to formulation development.
Predicted Solubility Profile
Based on general principles of solubility, the "like dissolves like" rule suggests that this compound, a relatively polar molecule due to the aldehyde and fluorine moieties, will exhibit solubility in polar organic solvents. Its solubility in aqueous media is expected to be limited.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature (°C) | Citation |
| Indole-3-carboxaldehyde | DMSO | ~30 mg/mL | Not Specified | |
| Indole-3-carboxaldehyde | Dimethylformamide | ~30 mg/mL | Not Specified | [2] |
| Indole-3-carboxaldehyde | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [2] |
| 1-Methyl-1H-indole-3-carbaldehyde | Aqueous (pH 7.4) | >23.9 µg/mL | Not Specified | [3] |
| 6-Fluoroindole-3-carboxaldehyde | Methanol | Soluble | Not Specified |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[4] This protocol provides a reliable and reproducible means of ascertaining the solubility of this compound in various solvents.
Materials
-
This compound
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO, DMF)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the equilibration period is crucial.[5]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).[5] A preliminary experiment can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.[5]
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve (e.g., peak area vs. concentration).[5]
-
Analyze the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.[5]
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
While direct quantitative solubility data for this compound remains to be publicly documented, this guide provides a robust experimental protocol for its determination. By following the detailed shake-flask method, researchers can accurately ascertain the solubility of this compound in various solvents, a critical parameter for its successful application in drug discovery and development. The provided data on related indole derivatives offers a valuable point of reference for anticipating its solubility characteristics.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical research and development. This document outlines the expected spectral data, a standardized experimental protocol for its acquisition, and visual representations of the molecular structure and proton relationships to aid in spectral interpretation.
Predicted ¹H NMR Spectral Data
While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, the following data table presents a predicted ¹H NMR spectrum based on the analysis of structurally similar indole derivatives and established principles of NMR spectroscopy. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), with predicted coupling constants (J) in Hertz (Hz).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | 8.10 - 8.20 | s | - | 1H |
| H-4 | 7.95 - 8.05 | dd | J = 8.8, 5.2 | 1H |
| H-5 | 7.10 - 7.20 | td | J = 9.0, 2.4 | 1H |
| H-7 | 7.60 - 7.70 | dd | J = 9.6, 2.4 | 1H |
| N-CH₃ | 3.80 - 3.90 | s | - | 3H |
| CHO | 9.95 - 10.05 | s | - | 1H |
Standardized Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
2.2. NMR Spectrometer Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental requirements.
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃ (unless otherwise specified)
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds between scans.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient to cover all proton signals.
2.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually or automatically.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Molecular Structure and Proton Numbering
The following diagram illustrates the molecular structure of this compound with the standard numbering convention for the indole ring system.
Technical Guide: 13C NMR Analysis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) data for the compound 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde. This compound is a valuable intermediate in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents.[1] Understanding its spectral characteristics is crucial for its identification, purity assessment, and further synthetic modifications.
Predicted 13C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C=O | ~185 | The carbaldehyde carbonyl carbon is the most deshielded. |
| C6 | ~160 (d, 1JCF ≈ 240 Hz) | The fluorine-bearing carbon will appear as a doublet with a large coupling constant. |
| C3a | ~138 | Quaternary carbon, influenced by the fusion of the two rings. |
| C2 | ~137 | Influenced by the adjacent nitrogen and the carbaldehyde group. |
| C7a | ~126 | Quaternary carbon, part of the benzene ring. |
| C5 | ~122 (d, 3JCF ≈ 10 Hz) | Coupled to the fluorine atom through three bonds. |
| C4 | ~112 (d, 2JCF ≈ 25 Hz) | Coupled to the fluorine atom through two bonds. |
| C3 | ~118 | The carbon to which the carbaldehyde is attached. |
| C7 | ~110 | Part of the benzene ring. |
| N-CH3 | ~34 | The methyl group attached to the nitrogen. |
Note: These are predicted values and the actual experimental values may vary. The solvent used for analysis will also influence the chemical shifts.
Experimental Protocol for 13C NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a high-quality 13C NMR spectrum for this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for similar indole derivatives.[2][3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If desired, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup:
-
The 13C NMR spectrum should be recorded on a spectrometer with a proton frequency of at least 400 MHz.[3]
-
Tune and match the probe for 13C frequency.
-
Shim the magnetic field to achieve optimal resolution.
3. Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 256 to 1024 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0 to 200 ppm.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Reference the spectrum to the solvent peak or TMS (if used). For CDCl3, the central peak is at 77.16 ppm.
-
Integrate the peaks if quantitative analysis is required (note that in standard 13C NMR, integrals are not always reliable for quantification without specific experimental setups).
-
For unambiguous assignment, advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[4]
Workflow for 13C NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow from sample preparation to spectral interpretation.
Caption: A flowchart outlining the key stages of 13C NMR analysis.
Logical Relationship of NMR Data Interpretation
The interpretation of the 13C NMR spectrum involves a logical process of correlating the observed signals with the molecular structure.
References
Mass Spectrometry Analysis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical research.[1] This document outlines the compound's fundamental properties, a detailed experimental protocol for its analysis, and an interpretation of its expected mass spectrum and fragmentation patterns.
Compound Overview
This compound is a fluorinated indole derivative with significant applications in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈FNO | [1] |
| Molecular Weight | 177.18 g/mol | |
| Appearance | Yellow powder | [1] |
| Storage | 0-8 °C | [1] |
Experimental Protocol: UPLC-MS/MS Analysis
This section details a representative experimental protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). This method is adapted from established protocols for similar indole derivatives.[2][3]
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, create a series of working standard solutions by serial dilution with a 50:50 mixture of acetonitrile and water.
-
Plasma Sample Extraction (for pharmacokinetic studies):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.[2]
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[2]
-
UPLC Conditions
-
System: Waters ACQUITY UPLC I-Class or equivalent[2]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[2]
-
Mobile Phase A: 0.1% Formic acid in water[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
-
Flow Rate: 0.4 mL/min[2]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-1.0 min: 10-90% B
-
1.0-2.0 min: 90% B
-
2.0-2.1 min: 90-10% B
-
2.1-3.0 min: 10% B[2]
-
-
Injection Volume: 2 µL[2]
-
Column Temperature: 40°C[2]
Mass Spectrometer Conditions
-
System: Waters XEVO TQ-S or equivalent triple quadrupole mass spectrometer[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2]
-
Capillary Voltage: 3.0 kV[2]
-
Cone Voltage: 30 V[2]
-
Desolvation Temperature: 500°C[2]
-
Desolvation Gas Flow: 1000 L/hr[2]
-
Cone Gas Flow: 150 L/hr[2]
-
Collision Gas: Argon[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[2]
Mass Spectrum and Fragmentation Analysis
Table 2: Predicted m/z Values for Major Ions of this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 178.07 | Protonated molecular ion |
| [M+H-CO]⁺ | 150.08 | Loss of carbon monoxide from the aldehyde group |
| [M+H-CH₃]⁺ | 163.05 | Loss of the N-methyl group |
| [C₉H₇FN]⁺ | 148.06 | Loss of the formyl group |
| [C₈H₅F]⁺ | 120.04 | Further fragmentation of the indole ring |
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to initiate with the protonated molecular ion. Key fragmentation steps likely include the loss of the formyl group (CHO), the N-methyl group (CH₃), and potentially rearrangements of the indole core. The following diagram illustrates a plausible fragmentation pathway.
Caption: Proposed ESI-MS/MS fragmentation of the target compound.
Application in Drug Development Workflow
This compound serves as a versatile building block in the synthesis of more complex bioactive molecules.[1] Mass spectrometry is a critical analytical tool throughout the drug discovery and development pipeline, from initial synthesis confirmation to late-stage metabolic profiling.
Caption: Role of Mass Spectrometry in the drug development workflow.
This guide provides a foundational understanding of the mass spectrometry analysis of this compound. The provided protocols and fragmentation data serve as a starting point for researchers, which should be further optimized for specific instrumentation and experimental goals.
References
FT-IR spectrum of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Introduction
This compound is a substituted indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. The structural characterization of this compound is a critical step in its synthesis and application. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide provides a detailed overview of the expected , a generalized experimental protocol for its analysis, and a logical workflow for spectral interpretation.
Predicted FT-IR Spectral Data
While a publicly available experimental FT-IR spectrum for this compound is not readily found, a predictive analysis can be conducted based on the characteristic vibrational frequencies of its constituent functional groups. The primary functional groups in this molecule are the indole ring, the N-methyl group, the aldehyde group, and the C-F bond. The expected absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic, -CH₃) |
| 2850 - 2750 | Weak | C-H stretching (aldehyde) |
| 1680 - 1660 | Strong | C=O stretching (aldehyde, conjugated) |
| 1620 - 1580 | Medium-Strong | C=C stretching (indole ring) |
| 1550 - 1450 | Medium | C=C stretching (indole ring) |
| 1470 - 1430 | Medium | C-H bending (aliphatic, -CH₃) |
| 1350 - 1300 | Medium | C-N stretching (indole ring) |
| 1250 - 1180 | Strong | C-F stretching (aromatic) |
| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This section outlines a standard procedure for acquiring an FT-IR spectrum of a solid sample like this compound using an ATR-FT-IR spectrometer.
Materials and Equipment:
-
FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)
-
Solid sample of this compound
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with the appropriate solvent and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other spectral manipulations using the spectrometer's software.
-
Identify the major absorption bands and compare them to the predicted values and correlation tables to confirm the presence of the expected functional groups.
-
-
Cleaning:
-
Retract the pressure clamp and carefully remove the sample from the ATR crystal using a spatula.
-
Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to prepare for the next measurement.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to final structural confirmation.
Quantum yield of fluorinated indole-3-carbaldehydes
An In-depth Technical Guide to the Quantum Yield of Fluorinated Indole-3-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The indole ring is a privileged scaffold in medicinal chemistry and is a core component of many bioactive compounds. Its inherent fluorescence properties, arising from the π-conjugated system, make it a valuable fluorophore. The introduction of a carbaldehyde group at the 3-position and fluorine atoms on the indole ring can significantly modulate the electronic and photophysical properties of the molecule. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. In the context of fluorophores, fluorine substitution can influence the fluorescence quantum yield, Stokes shift, and environmental sensitivity.
Indole-3-carbaldehyde derivatives have shown potential as versatile compounds with applications ranging from ligands for Schiff base synthesis to chromophores.[3] While non-fluorinated derivatives have demonstrated high fluorescence quantum yields, a comprehensive investigation into their fluorinated counterparts is an area ripe for exploration.[4][5]
Photophysical Properties of Related Indole-3-Carbaldehyde Derivatives
While specific data on the quantum yield of fluorinated indole-3-carbaldehydes is sparse, studies on related compounds provide valuable insights into the potential of this class of molecules. For instance, a series of indole-3-carbaldehyde Schiff bases have been synthesized and their photophysical properties investigated. These compounds were found to exhibit high fluorescence quantum yields, with values ranging from 0.66 to 0.70 in DMSO.[4][5] This suggests that the indole-3-carbaldehyde core is a promising platform for the development of highly fluorescent molecules.
Furthermore, compounds such as 5-fluoroindole-3-carboxaldehyde and 6-fluoro-1-methyl-1H-indole-3-carbaldehyde are commercially available and marketed for their potential use as fluorescent probes and in materials science.[1][2] This commercial interest underscores the recognized fluorescent potential of these molecules, even in the absence of detailed, publicly available quantum yield studies.
Quantitative Data on Fluorinated Indole-3-Carbaldehydes
A comprehensive search of the scientific literature did not yield a systematic study reporting the quantum yields of a series of fluorinated indole-3-carbaldehydes. Therefore, a detailed comparative table of quantitative data cannot be presented at this time. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values. A template for data presentation is provided below.
Table 1: Photophysical Properties of Fluorinated Indole-3-Carbaldehydes (Template)
| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φf) |
| Example: 5-Fluoroindole-3-carbaldehyde | |||||
| Example: 6-Fluoroindole-3-carbaldehyde | |||||
| Example: 4,6-Difluoroindole-3-carbaldehyde |
Experimental Protocol: Relative Quantum Yield Determination
The following protocol for determining the relative fluorescence quantum yield is adapted from established methodologies and is suitable for fluorinated indole-3-carbaldehydes.[6] The method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials and Instruments
-
Fluorinated Indole-3-Carbaldehyde Samples
-
Quantum Yield Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-Vis region.
-
Spectroscopic Grade Solvents: A range of solvents of varying polarity should be used to assess solvatochromic effects.
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz Cuvettes (1 cm path length)
Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of the fluorinated indole-3-carbaldehyde samples and the quantum yield standard in the desired solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.
-
Determine the absorbance at the chosen excitation wavelength. The same excitation wavelength should be used for both the sample and the standard.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting linear fit for each plot should be determined.
-
Calculation of Quantum Yield
The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
m_sample is the slope of the plot of integrated fluorescence intensity vs. absorbance for the sample.
-
m_std is the slope of the plot for the standard.
-
η_sample is the refractive index of the solvent used for the sample.
-
η_std is the refractive index of the solvent used for the standard.
Mandatory Visualizations
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for determining relative fluorescence quantum yield.
Conclusion and Future Outlook
Fluorinated indole-3-carbaldehydes represent a class of compounds with significant potential as fluorescent probes and materials. While the existing literature provides a strong indication of their fluorescent properties, a systematic investigation into their quantum yields is necessary to fully realize their potential. The experimental protocol detailed in this guide provides a robust framework for researchers to undertake such studies. Future work should focus on synthesizing a library of these compounds with varying fluorination patterns and characterizing their photophysical properties in a range of solvents. Such studies will be invaluable for the rational design of novel fluorophores for applications in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Fluorinated Indole-3-Carbaldehydes in Modern Drug Discovery: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide delves into the burgeoning field of fluorinated indole-3-carbaldehydes, a class of compounds demonstrating significant promise across diverse therapeutic areas. This document provides a comprehensive overview of their synthesis, biological activities—with a focus on anticancer, antimicrobial, and enzyme-inhibiting properties—and the molecular mechanisms underpinning their therapeutic potential. Detailed experimental protocols for key assays and syntheses are provided to facilitate further research and development in this exciting area.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom or a fluorine-containing moiety can profoundly influence a molecule's physicochemical and biological properties. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. When combined with the versatile reactivity of the carbaldehyde group at the 3-position of the indole ring, fluorinated indole-3-carbaldehydes emerge as a highly promising class of compounds for the development of novel therapeutics. This guide aims to provide an in-depth technical resource on the biological activities of these compounds, supported by quantitative data, detailed methodologies, and mechanistic insights.
Synthesis of Fluorinated Indole-3-Carbaldehydes
The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich indole ring using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction is generally regioselective for the 3-position of the indole.
General Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
Appropriately fluorinated indole (e.g., 4-fluoroindole, 5-fluoroindole, 6-fluoroindole)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with constant stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve the fluorinated indole (1 equivalent) in anhydrous DCM.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired fluorinated indole-3-carbaldehyde.
Biological Activities and Quantitative Data
Fluorinated indole-3-carbaldehydes have demonstrated a broad spectrum of biological activities. The following sections summarize the available quantitative data for their anticancer, antimicrobial, and enzyme-inhibiting properties.
Anticancer Activity
The anticancer potential of these compounds is often attributed to their ability to interfere with crucial cellular processes, most notably the dynamics of microtubule assembly.
Table 1: Anticancer Activity of Fluorinated Indole-3-Carbaldehydes (IC₅₀ values in µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Fluoro-1H-indole-3-carbaldehyde | Data not available | - | |
| 6-Fluoro-1H-indole-3-carbaldehyde | Data not available | - | |
| 2-phenyl-5-fluoro-1H-indole-3-carbaldehyde | MCF-7 (Breast) | 0.052 | [1] |
| 2-phenyl-5-fluoro-1H-indole-3-carbaldehyde | HeLa (Cervical) | 0.072 | [1] |
Note: Data for a wider range of specifically fluorinated indole-3-carbaldehydes is limited in the readily available literature. The table will be updated as more data becomes accessible.
Antimicrobial Activity
The antimicrobial properties of fluorinated indole-3-carbaldehydes make them potential candidates for the development of new anti-infective agents.
Table 2: Antimicrobial Activity of Fluorinated Indole-3-Carbaldehydes (MIC values in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Fluoroindole | Serratia marcescens | >128 | [2] |
| 6-Fluoroindole | Serratia marcescens | >128 | [2] |
| 5-Fluoro-2-methylindole | Serratia marcescens | >128 | [2] |
Note: The presented data is for fluorinated indoles; specific MIC values for a broad range of fluorinated indole-3-carbaldehydes are not extensively reported in the available literature. Further studies are required to fully elucidate their antimicrobial spectrum.
Enzyme Inhibition
The indole scaffold is known to interact with various enzymes. Fluorination can further enhance these interactions, leading to potent and selective enzyme inhibition.
Table 3: Enzyme Inhibition by Fluorinated Indole Derivatives (Kᵢ values)
| Compound | Enzyme | Kᵢ | Reference |
| Data not available |
Note: Specific Kᵢ values for the inhibition of enzymes by fluorinated indole-3-carbaldehydes are not well-documented in the current literature. This represents a significant area for future research.
Experimental Protocols for Biological Assays
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Fluorinated indole-3-carbaldehyde compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Fluorinated indole-3-carbaldehyde compounds
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
Enzyme Inhibition: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
Fluorinated indole-3-carbaldehyde compounds
-
A spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate polymerization by incubating the mixture at 37 °C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.
-
The inhibitory effect of the compound is determined by the reduction in the rate and extent of tubulin polymerization.
Mechanism of Action and Signaling Pathways
A primary mechanism of action for the anticancer activity of many indole derivatives, including fluorinated indole-3-carbaldehydes, is the inhibition of tubulin polymerization.[3] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Visualization of the Tubulin Polymerization Inhibition Pathway
References
- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 2. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]
- 3. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Theoretical pKa Calculation of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
For Immediate Release
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's solubility, permeability, and target binding affinity. This whitepaper provides an in-depth technical guide for the theoretical calculation of the pKa of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound representative of scaffolds found in medicinal chemistry. We delineate a robust computational protocol employing Density Functional Theory (DFT) in conjunction with a continuum solvation model. The methodology, data presentation, and a visual workflow are detailed to equip researchers with a practical framework for predicting the pKa of novel chemical entities, thereby accelerating drug development pipelines.
Introduction
The ionization state of a drug molecule, dictated by its pKa value(s) and the pH of the surrounding environment, is a cornerstone of its pharmacokinetic and pharmacodynamic profile. Accurate pKa prediction is therefore essential during the early stages of drug discovery for optimizing properties such as absorption, distribution, metabolism, and excretion (ADME).[1] this compound serves as a pertinent case study, incorporating a fluorinated indole core that is a common motif in pharmacologically active compounds.[2] The substituents—a fluorine atom, an N-methyl group, and a carbaldehyde group—each modulate the electronic properties and, consequently, the acidity or basicity of the molecule.[3]
Experimental determination of pKa can be resource-intensive. Consequently, computational chemistry offers a powerful alternative for rapid and cost-effective pKa prediction.[4] Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), combined with implicit solvation models, have emerged as a reliable approach for calculating pKa values with high accuracy.[5] This guide focuses on a widely used thermodynamic cycle-based approach to determine the pKa associated with the protonation of the most basic site in the molecule, the carbonyl oxygen.
Theoretical Background
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. For the dissociation of a protonated species HA⁺:
HA⁺ ⇌ A + H⁺
The Gibbs free energy of this reaction in aqueous solution (ΔG°aq) is related to the pKa by the following equation:
pKa = ΔG°aq / (2.303 * RT)
where R is the universal gas constant and T is the temperature in Kelvin.
A robust method for calculating ΔG°aq is through a thermodynamic cycle (also known as the indirect method), which dissects the process into gas-phase and solvation components.[6][7] This approach allows for the use of high-level QM calculations for the gas-phase energetics while treating the bulk solvent effects with a computationally efficient continuum model.[6]
The cycle involves:
-
Calculating the Gibbs free energy change for the deprotonation reaction in the gas phase (ΔG°gas).
-
Calculating the solvation free energies (ΔG°S) for all species involved (HA⁺, A, and H⁺).
The aqueous free energy change is then given by:
ΔG°aq = ΔG°gas + ΔG°S(A) + ΔG°S(H⁺) - ΔG°S(HA⁺)
The Gibbs free energy of the proton in the gas phase is calculated using the Sackur-Tetrode equation, and a well-established experimental value is used for the solvation free energy of the proton.[6]
Detailed Computational Protocol
This section outlines a step-by-step protocol for calculating the pKa of this compound using the thermodynamic cycle approach with DFT. The target equilibrium is the protonation of the carbonyl oxygen.
Software: A quantum chemistry package such as Gaussian, Schrödinger's Jaguar, or similar is required.[5][8]
Step 1: Structure Preparation
-
Build Neutral Form (A): Construct the 3D structure of this compound using a molecular builder.
-
Build Protonated Form (HA⁺): Add a proton to the oxygen atom of the carbaldehyde group. Ensure the initial geometry is reasonable.
Step 2: Gas-Phase Geometry Optimization and Frequency Calculations
-
Methodology: Perform geometry optimizations followed by frequency calculations for both the neutral (A) and protonated (HA⁺) species in the gas phase. A commonly used and reliable level of theory is the M06-2X functional with a triple-ζ basis set such as 6-311++G(d,p).[9] The M06-2X functional is often effective for main-group thermochemistry.
-
Execution:
-
For species A and HA⁺, run a combined optimization and frequency calculation.
-
Verify that the optimizations have converged to a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies.
-
-
Data Extraction: From the output files, extract the standard Gibbs free energies (G°gas) for both A and HA⁺.
Step 3: Solvation Energy Calculations
-
Methodology: Using the gas-phase optimized geometries from Step 2, perform single-point energy calculations in the aqueous phase using an implicit solvation model. The Solvation Model based on Density (SMD) is a widely used and accurate choice.[9]
-
Execution:
-
For both A and HA⁺, run a single-point energy calculation at the same level of theory (e.g., M06-2X/6-311++G(d,p)) with the SMD solvent model for water.
-
-
Data Extraction: The solvation free energy (ΔG°S) for each species is the difference between its total Gibbs free energy in solution and its total Gibbs free energy in the gas phase. Most software packages directly output this value.
Step 4: pKa Calculation
-
Assemble Terms: Use the values obtained in the previous steps and standard literature values for the proton.
-
Calculate pKa: Convert ΔG°aq from kcal/mol to a pKa value using the formula:
-
pKa = ΔG°aq / (1.364) (at T = 298.15 K)
-
Data Presentation
The calculated thermodynamic data should be summarized in a structured table for clarity and comparison.
| Parameter | Species (A) | Species (HA⁺) | Proton (H⁺) |
| Gas-Phase Gibbs Free Energy (G°gas) | G°gas(A) | G°gas(HA⁺) | -6.28 kcal/mol[6] |
| Solvation Free Energy (ΔG°S) | ΔG°S(A) | ΔG°S(HA⁺) | -265.9 kcal/mol[6] |
| Calculated pKa | \multicolumn{3}{c | }{pKa = [G°gas(A) - G°gas(HA⁺) + ΔG°S(A) - ΔG°S(HA⁺) - 272.18] / 1.364} |
Note: All energy values are in kcal/mol. G°gas and ΔG°S for A and HA⁺ are to be obtained from the DFT calculations.
Visualization of Workflow
A clear workflow diagram is essential for understanding the sequence of computational steps.
Caption: Workflow for the theoretical pKa calculation via the thermodynamic cycle.
Discussion and Expected Results
The most basic site on this compound is the carbonyl oxygen of the aldehyde group. The N-methyl group prevents the indole nitrogen from participating in acid-base equilibrium. The substituents are expected to influence the basicity of the carbonyl oxygen:
-
6-Fluoro Group: As an electron-withdrawing group, the fluorine atom will decrease the electron density on the indole ring system and, by extension, on the carbonyl oxygen. This is expected to decrease the basicity of the oxygen, resulting in a lower pKa for the conjugate acid compared to a non-fluorinated analog.[3]
-
3-Carbaldehyde Group: The aldehyde group is itself electron-withdrawing, which deactivates the indole ring.
-
1-Methyl Group: The N-methyl group is weakly electron-donating and blocks the otherwise acidic N-H proton of the indole ring.
Given these electronic effects, the pKa of the protonated aldehyde is expected to be relatively low (i.e., it will be a moderately strong acid). For comparison, the pKa of protonated acetone is approximately -7.2. The electron-withdrawing nature of the fluorinated indole ring will likely result in a pKa value that is even lower.
Conclusion
This technical guide provides a comprehensive and actionable protocol for the theoretical calculation of the pKa of this compound using DFT. By leveraging the thermodynamic cycle approach, researchers can obtain reliable pKa predictions that are invaluable for guiding molecular design and optimization in drug discovery. The outlined methodology is broadly applicable to other complex organic molecules, offering a systematic way to assess a fundamental property that governs drug behavior.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Understanding the Role of pKa in Indole Synthesis: A Comprehensive Review - Articles Factory [articlesfactory.com]
- 4. schrodinger.com [schrodinger.com]
- 5. youtube.com [youtube.com]
- 6. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. schrodinger.com [schrodinger.com]
- 9. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Predicted Crystal Structure of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
For Immediate Release
This technical guide offers an in-depth analysis of the predicted crystal structure of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. While a definitive experimental crystal structure for this specific molecule is not yet publicly available in the Cambridge Crystallographic Data Centre (CCDC), this paper provides a robust predictive analysis based on the crystallographic data of its close structural analogues. By examining the known crystal structures of 1-methyl-1H-indole-3-carbaldehyde and 5-methyl-1H-indole-3-carbaldehyde, we can infer the likely molecular geometry, packing motifs, and intermolecular interactions of the title compound.
This guide also furnishes detailed experimental protocols for the synthesis and crystallization of indole-3-carbaldehyde derivatives, providing a practical framework for obtaining single crystals suitable for X-ray diffraction analysis.
Comparative Crystallographic Data Analysis
To predict the crystal structure of this compound, we present a comparative summary of the crystallographic data for its non-fluorinated and regioisomeric methylated analogues.
Table 1: Comparative Crystallographic Data of Indole-3-Carbaldehyde Analogues
| Parameter | 1-Methyl-1H-indole-3-carbaldehyde | 5-Methyl-1H-indole-3-carbaldehyde[1][2][3] |
| CCDC Number | 161514[4] | 899685[5] |
| Molecular Formula | C₁₀H₉NO | C₁₀H₉NO |
| Molecular Weight | 159.18 | 159.18 |
| Crystal System | Not specified in abstract | Orthorhombic[2][3] |
| Space Group | Not specified in abstract | Pca2₁[2] |
| Unit Cell Dimensions | a = 16.9456 (19) Åb = 5.7029 (6) Åc = 8.6333 (9) Å[2][3] | |
| Volume (ų) | 834.31 (15)[2][3] | |
| Z | 4[2][3] | |
| Key Structural Features | Planar molecule | Nearly planar molecule (r.m.s. deviation = 0.0115 Å)[1][2][3] |
| Intermolecular Interactions | Not specified in abstract | N—H···O hydrogen bonds forming chains along[6]. C—H···π interactions linking chains into layers.[1][2][3] |
Based on this data, it is predicted that this compound will also adopt a largely planar conformation. The presence of the N-methyl group precludes the N—H···O hydrogen bonding seen in the 5-methyl analogue. Instead, intermolecular interactions are likely to be dominated by C—H···O and C—H···F hydrogen bonds, as well as π-π stacking interactions between the indole rings. The fluorine atom at the 6-position is expected to influence the electrostatic potential of the molecule, potentially leading to different packing arrangements compared to its non-fluorinated counterparts.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles.[7][8][9][10][11]
Materials:
-
6-Fluoro-1-methyl-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Dissolve 6-Fluoro-1-methyl-1H-indole in anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours, monitoring the reaction by thin-layer chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.
Crystallization by Slow Evaporation
Slow evaporation is a common and effective technique for growing high-quality single crystals of small organic molecules.[12][13][14][15]
Materials:
-
Purified this compound
-
A suitable solvent or solvent system (e.g., ethanol, ethyl acetate, acetone, or a mixture like dichloromethane/hexane)
-
A clean crystallization vessel (e.g., a small vial or test tube)
-
Parafilm or aluminum foil
Procedure:
-
Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or with gentle warming.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to the crystallization vessel.
-
Cover the vessel with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.[12]
-
Place the vessel in a vibration-free location at a constant temperature.
-
Monitor the vessel over several days to weeks for the formation of single crystals.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the crystallographic analysis of this compound.
References
- 1. 5-Methyl-1H-indole-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 5-Methyl-1H-indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. growingscience.com [growingscience.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Slow Evaporation Method [people.chem.umass.edu]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. depts.washington.edu [depts.washington.edu]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Synthesis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is a valuable building block in medicinal chemistry and pharmaceutical research. The presence of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the indole-3-carbaldehyde moiety serves as a versatile precursor for the synthesis of a wide range of biologically active compounds and heterocyclic systems.[1][2] The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic rings, such as indoles.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group with high regioselectivity at the C3 position of the indole ring.[6] This document provides a detailed protocol for the synthesis of this compound using this classic and reliable method.
Overall Reaction Scheme
Caption: Overall synthesis of this compound.
Experimental Protocol
This protocol is adapted from standard Vilsmeier-Haack procedures for indole substrates.[7][8]
Materials:
-
6-Fluoro-1-methyl-1H-indole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Crushed ice
-
Ethyl acetate (for extraction, if necessary)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Heating mantle
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a drying tube, place anhydrous DMF (4.0 eq).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add freshly distilled POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the resulting yellow-orange solution (the Vilsmeier reagent) at 0°C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve the starting material, 6-fluoro-1-methyl-1H-indole (1.0 eq), in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 40-50°C for an additional 1-3 hours. The reaction progress can be monitored by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture back to 0°C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step is exothermic and should be performed with caution in a fume hood.[9]
-
Neutralize the resulting acidic aqueous solution by the slow addition of a cold aqueous solution of NaOH (e.g., 2M) or saturated Na₂CO₃ until the pH is basic (pH 8-9).[10]
-
The product, this compound, typically precipitates as a solid upon neutralization.
-
Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
-
Purification:
-
Air-dry the crude product.
-
For further purification, the crude solid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Alternatively, if the product is not sufficiently pure after recrystallization, silica gel column chromatography can be employed using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Quantitative Data Summary
The following table summarizes the expected results for the synthesis.
| Parameter | Expected Result |
| Product Name | This compound |
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | 177.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | 80-95% (Typical for Vilsmeier-Haack on indole substrates) |
| ¹H NMR (Expected) | Aldehyde proton (s, 1H) at ~9.9 ppm; Aromatic protons (m, 3H) at ~7.2-8.1 ppm; N-methyl group (s, 3H) at ~3.8 ppm. |
| ¹³C NMR (Expected) | Carbonyl carbon at ~185 ppm; Aromatic carbons at ~100-160 ppm; N-methyl carbon at ~33 ppm. |
| MS (ESI+) (Expected) | m/z 178.06 [M+H]⁺ |
| IR (cm⁻¹) (Expected) | ~1650-1670 cm⁻¹ (C=O stretch, aldehyde); ~1600 cm⁻¹ (C=C stretch, aromatic); ~1250 cm⁻¹ (C-F stretch). |
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of indole.
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles/face shield.
-
N,N-Dimethylformamide (DMF): A skin and respiratory irritant. It is readily absorbed through the skin. Always handle in a fume hood and wear appropriate gloves.
-
Work-up: The quenching and neutralization steps are highly exothermic. Perform these steps slowly and with efficient cooling to control the reaction rate and prevent splashing.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 6-METHYLINDOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction with derivatives of 6-fluoro-1-methyl-1H-indole-3-carbaldehyde. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the fluorinated indole motif in a wide range of biologically active molecules. The strategic introduction of aryl or heteroaryl groups via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Given that a direct Suzuki coupling on this compound is not feasible due to the absence of a suitable leaving group, this guide focuses on a common and practical approach: the Suzuki coupling of a halogenated precursor, followed by N-methylation. Specifically, we will detail the reaction of 5-bromo-6-fluoro-1H-indole-3-carbaldehyde , a commercially available starting material.
I. Introduction to Suzuki Coupling of Fluorinated Indoles
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] For fluorinated indole scaffolds, this reaction is particularly valuable. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] The subsequent coupling reaction allows for the introduction of diverse molecular fragments, leading to the rapid generation of compound libraries for screening.
The presence of the aldehyde group at the C3 position and the indole N-H can influence the reaction, potentially by coordinating with the palladium catalyst. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.
II. Experimental Protocols
This section outlines a general protocol for the Suzuki coupling of 5-bromo-6-fluoro-1H-indole-3-carbaldehyde with a generic arylboronic acid, followed by a protocol for the N-methylation to yield the target this compound derivative.
Protocol 1: Suzuki Coupling of 5-bromo-6-fluoro-1H-indole-3-carbaldehyde
This protocol is a generalized procedure and may require optimization for specific arylboronic acids.
Materials:
-
5-bromo-6-fluoro-1H-indole-3-carbaldehyde (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 5-bromo-6-fluoro-1H-indole-3-carbaldehyde, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C). Microwave irradiation can also be employed to shorten reaction times.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-fluoro-1H-indole-3-carbaldehyde.
Protocol 2: N-methylation of 5-aryl-6-fluoro-1H-indole-3-carbaldehyde
Materials:
-
5-aryl-6-fluoro-1H-indole-3-carbaldehyde (1.0 equiv)
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate) (1.1-1.5 equiv)
-
Base (e.g., NaH, K₂CO₃) (1.2-2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Reaction vessel (e.g., round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 5-aryl-6-fluoro-1H-indole-3-carbaldehyde and the anhydrous solvent.
-
Cool the mixture to 0 °C and add the base portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add the methylating agent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 5-aryl-6-fluoro-1-methyl-1H-indole-3-carbaldehyde.
III. Data Presentation
The following table summarizes typical reaction conditions for Suzuki coupling reactions of related halo-indoles, which can serve as a starting point for the optimization of the reaction with 5-bromo-6-fluoro-1H-indole-3-carbaldehyde. Yields are highly dependent on the specific substrates used.
| Indole Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-4-fluoro-2-methyl-1H-indole | Phenylboronic acid | Pd(dppf)Cl₂ (5-10) | K₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 80-100 | 12-24 | Not specified |
| N-Boc-7-bromo-tryptophan | p-Tolylboronic acid | Pd/SPhos (5) | K₂CO₃ (6) | H₂O/MeCN (4:1) | 37 | 24 | 65 |
| 6-chloroindole | Phenylboronic acid | P1 precatalyst (1-1.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 | 5-8 | 97 |
Data is compiled from general protocols for halo-indoles and serves as a guideline.[3]
IV. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 5-aryl-6-fluoro-1-methyl-1H-indole-3-carbaldehyde.
Caption: Synthetic workflow for the preparation of the target compound.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Derivatization of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. The presence of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity of derivative compounds, while the 1-methyl group prevents hydrogen bond donation and allows for specific steric interactions. The aldehyde functionality at the 3-position serves as a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery programs. This document provides detailed application notes and experimental protocols for the derivatization of this indole core, focusing on reactions with proven utility in generating biologically active molecules, particularly in the fields of oncology and infectious diseases.[1]
Key Derivatization Strategies and Applications
The aldehyde group of this compound is amenable to several key synthetic transformations, including Knoevenagel condensation, reductive amination (via Schiff base formation), and Wittig-type reactions. These reactions allow for the introduction of a wide range of functional groups and structural motifs, leading to compounds with diverse pharmacological profiles.
-
Knoevenagel Condensation: This reaction involves the condensation of the indole-3-carbaldehyde with active methylene compounds, yielding α,β-unsaturated derivatives. These products are valuable intermediates and have shown potential as anticancer agents, including as inhibitors of tubulin polymerization.
-
Schiff Base Formation and Reductive Amination: The reaction with primary amines forms Schiff bases (imines), which can be subsequently reduced to secondary amines. This pathway is a cornerstone for introducing diverse amine-containing side chains, which are crucial for interacting with various biological targets. Derivatives have shown promise as antimicrobial and anticancer agents.
Experimental Protocols
Protocol 1: Knoevenagel Condensation for the Synthesis of Indole-Acrylonitrile Derivatives
This protocol describes the synthesis of an (E)-indole-acrylonitrile derivative, a class of compounds investigated for their potential as tubulin polymerization inhibitors.
Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Materials:
-
This compound
-
2-Cyanoacetamide (or other active methylene compound)
-
Piperidine (catalytic amount)
-
Ethanol (absolute)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the active methylene compound, such as 2-cyanoacetamide (1.1 eq), to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: Synthesis of Schiff Bases and Subsequent Reductive Amination
This two-step protocol outlines the formation of a Schiff base followed by its reduction to a secondary amine, a versatile method for introducing diverse side chains.
Workflow Diagram:
Caption: Workflow for the synthesis of secondary amines via reductive amination.
Materials:
-
This compound
-
A primary amine (e.g., 4-fluoroaniline)
-
Glacial acetic acid (catalytic amount)
-
Ethanol (absolute)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Schiff Base Formation
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the primary amine (1.0-1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 1-3 hours. Monitor the formation of the imine by TLC.
-
After completion, cool the reaction mixture to room temperature. The Schiff base may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude Schiff base can be used in the next step without further purification.
Step 2: Reduction to the Secondary Amine
-
Dissolve or suspend the crude Schiff base from Step 1 in methanol and cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the Schiff base.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Quantitative Data on Biological Activity
While specific data for derivatives of this compound are not widely published, the following table presents representative data for structurally related indole derivatives to illustrate the potential biological activities that can be achieved through the described derivatization strategies. Researchers are encouraged to use these as benchmarks for their own screening cascades.
| Compound Class | Target/Assay | Representative IC₅₀/MIC | Reference Compound |
| Indole-based Kinase Inhibitors | EGFR Kinase | 1.026 µM | Osimertinib |
| Indole-based Kinase Inhibitors | SRC Kinase | 0.002 µM | Dasatinib |
| Indole-Acrylonitrile Derivatives | Tubulin Polymerization | 1.4 - 1.7 µM | Colchicine |
| Indole-Acrylonitrile Derivatives | MCF-7 (Breast Cancer) | 0.17 - 0.42 µM | Doxorubicin |
| Schiff Base Derivatives | S. aureus (MIC) | 62.5 µg/mL | Gentamicin |
| Schiff Base Derivatives | E. coli (MIC) | 62.5 - 250 µg/mL | Gentamicin |
Note: The data presented are for analogous indole structures and serve as a guide for the expected potency of derivatives of this compound. Actual values will be structure-dependent.
Conclusion
This compound is a highly valuable starting material for the synthesis of diverse libraries of compounds with significant potential in medicinal chemistry. The protocols provided herein for Knoevenagel condensation and reductive amination represent robust and versatile methods for its derivatization. The exploration of the resulting chemical space is a promising avenue for the discovery of novel therapeutic agents, particularly in the areas of cancer and infectious diseases.[1] It is recommended that newly synthesized compounds undergo rigorous biological screening to identify lead candidates for further development.
References
Application Notes and Protocols for Fluorescent Probe Synthesis Using 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and application of fluorescent probes derived from 6-fluoro-1-methyl-1H-indole-3-carbaldehyde. This versatile building block is a key intermediate in the development of sophisticated molecular tools for biological imaging and sensing.[1] The inherent fluorescence of the indole scaffold, combined with the electron-withdrawing properties of the fluorine atom and the reactive aldehyde group, makes it an excellent starting material for creating probes that can detect a variety of analytes, including metal ions, changes in pH, and viscosity.
I. Overview of Synthetic Strategy
The primary synthetic routes for converting this compound into fluorescent probes involve condensation reactions with nucleophiles. The two most common and effective methods are Schiff base formation and Knoevenagel condensation. These reactions are generally high-yielding and allow for the modular attachment of different recognition moieties and fluorophores to tailor the probe's selectivity and photophysical properties.
-
Schiff Base Formation: This reaction involves the condensation of the aldehyde group with a primary amine to form an imine or azomethine linkage (-C=N-). This is a widely used strategy for developing chemosensors. The nitrogen and an adjacent functional group on the amine component can act as a binding site for metal ions.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base. This method is often employed to extend the π-conjugated system of the fluorophore, leading to red-shifted absorption and emission spectra.
II. Application: A Representative Fluorescent Probe for Zinc Ion (Zn²⁺) Detection
Zinc is an essential metal ion involved in a vast array of biological processes, and its dysregulation is associated with several diseases. Fluorescent probes are invaluable tools for studying zinc homeostasis in living systems. Here, we describe the synthesis and application of a hypothetical Schiff base probe, (E)-N'-((6-fluoro-1-methyl-1H-indol-3-yl)methylene)benzohydrazide (FMIB) , for the detection of Zn²⁺.
A. Signaling Pathway and Detection Mechanism
The detection mechanism of FMIB for Zn²⁺ is based on Chelation-Enhanced Fluorescence (CHEF). In its free form, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the nitrogen-rich hydrazide moiety to the indole fluorophore, which provides a non-radiative deactivation pathway for the excited state. Upon binding to Zn²⁺, the PET process is inhibited, leading to a significant enhancement of the fluorescence emission. The binding of the metal ion also restricts the C=N bond isomerization, further contributing to the fluorescence turn-on effect.
Caption: Signaling Pathway and Detection Mechanism of FMIB for Zn²⁺.
B. Experimental Protocols
1. Synthesis of (E)-N'-((6-fluoro-1-methyl-1H-indol-3-yl)methylene)benzohydrazide (FMIB)
This protocol outlines the Schiff base condensation reaction to synthesize the FMIB probe.
Materials:
-
This compound
-
Benzhydrazide
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Filtration apparatus
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add 1.1 mmol of benzhydrazide.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach the reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
For further purification, the crude product can be recrystallized from ethanol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental Workflow for the Synthesis of the FMIB Probe.
2. General Protocol for Fluorescence Measurements and Zn²⁺ Detection
This protocol describes the general procedure for evaluating the fluorescence response of the FMIB probe to Zn²⁺.
Materials:
-
Synthesized FMIB probe
-
Dimethyl sulfoxide (DMSO) for stock solution
-
HEPES buffer (or another appropriate biological buffer)
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.) in deionized water
-
Fluorometer with a quartz cuvette
Procedure:
-
Prepare a stock solution of the FMIB probe (e.g., 1 mM) in DMSO.
-
Prepare a working solution of the probe by diluting the stock solution in the desired buffer (e.g., to 10 µM in 10 mM HEPES, pH 7.4).
-
In a quartz cuvette, place 2 mL of the probe's working solution.
-
Record the fluorescence emission spectrum of the probe alone.
-
To the cuvette, add increasing concentrations of the Zn²⁺ stock solution.
-
After each addition, gently mix and record the fluorescence emission spectrum.
-
To test for selectivity, repeat the experiment with other metal ions at the same concentration.
C. Data Presentation
The following tables summarize the hypothetical photophysical and performance data for the FMIB probe. These values are representative of what would be expected for a probe of this class.
Table 1: Photophysical Properties of FMIB
| Property | Value |
| Excitation Wavelength (λex) | 350 nm |
| Emission Wavelength (λem) | 450 nm |
| Quantum Yield (Φ) of Free Probe | 0.05 |
| Quantum Yield (Φ) of FMIB-Zn²⁺ | 0.45 |
| Molar Absorptivity (ε) | 2.5 x 10⁴ M⁻¹cm⁻¹ |
| Stokes Shift | 100 nm |
Table 2: Performance Characteristics of FMIB for Zn²⁺ Detection
| Parameter | Value |
| Linearity Range | 0 - 20 µM |
| Limit of Detection (LOD) | 50 nM |
| Response Time | < 1 minute |
| Optimal pH Range | 6.5 - 8.0 |
| Selectivity | High for Zn²⁺ over other common metal ions |
III. Concluding Remarks
This compound serves as a valuable and versatile platform for the rational design and synthesis of novel fluorescent probes. The straightforward synthetic methodologies, such as Schiff base formation, allow for the creation of probes with tailored specificities and desirable photophysical properties. The representative example of the FMIB probe for Zn²⁺ detection highlights the potential of this building block in developing sensitive and selective tools for biological and biomedical research. Further exploration of different reaction partners and recognition moieties will undoubtedly lead to the development of a wider range of fluorescent probes for various applications in drug discovery and diagnostics.
References
Application Notes and Protocols: 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde in the Synthesis of OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde as a key intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). While this compound is not typically used directly as an active layer in OLED devices, its functionalized indole scaffold serves as a critical building block for creating high-performance Hole Transporting Materials (HTMs) and emissive materials.
Introduction: The Role of Indole Derivatives in OLEDs
Indole derivatives are a significant class of heterocyclic compounds in the field of organic electronics. Their electron-rich nature, rigid planar structure, and susceptibility to functionalization make them ideal candidates for charge-transporting and light-emitting materials in OLEDs. The introduction of a fluorine atom, as in this compound, can further enhance the material's properties by modulating its electronic characteristics and improving thermal and morphological stability.
Derivatives of indole are increasingly being explored for various roles in OLEDs, including as hole transport materials, host materials for phosphorescent emitters, and as components of thermally activated delayed fluorescence (TADF) emitters.
Synthetic Applications of this compound
This compound is a versatile precursor for the synthesis of more complex molecules for OLED applications. The aldehyde group at the 3-position is a reactive site that can be readily transformed into various functional groups, allowing for the construction of larger conjugated systems. Common synthetic routes include:
-
Condensation Reactions: The aldehyde can react with active methylene compounds to form extended π-conjugated systems.
-
Reductive Amination: Conversion of the aldehyde to an amine, which can then be coupled with other aromatic moieties.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form vinyl-linked structures, extending the conjugation length of the molecule.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid, providing another handle for further functionalization.
These synthetic strategies enable the incorporation of the 6-fluoro-1-methyl-1H-indole core into larger molecular architectures, such as those based on triarylamines or carbazoles, which are well-established moieties for hole transport materials.
Case Study: A Representative Hole Transporting Material (HTM) Synthesized from an Indole-3-carbaldehyde Precursor
Performance Data
The following table summarizes the key performance metrics of an OLED device employing a novel carbazole-imidazole derivative (synthesized from a carbazole-3-carbaldehyde precursor) as the fluorescent emitter, compared to a standard device using the well-established hole-transporting material N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).[1]
| Device/Material | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) |
| Device with Carbazole-Imidazole Derivative | 4.0 - 4.8 | 1430 | ~0.8 | ~0.42 | 1.1 |
| Device with NPB (as HTL) | ~3.6 | ~10,000 | 3.27 | 2.14 | - |
Data for the Carbazole-Imidazole Derivative is sourced from a study by Grazulevicius et al. where it was used as a fluorescent emitter. Data for the NPB device is provided for general comparison of a standard HTL.
Experimental Protocols
The following are generalized protocols for the synthesis of an OLED material using an indole-3-carbaldehyde precursor and the subsequent fabrication of an OLED device.
Protocol 1: Synthesis of a Triarylamine-Indole Derivative (Illustrative Example)
This protocol describes a hypothetical synthesis of a hole-transporting material where a triarylamine moiety is coupled to the indole core derived from this compound. This is based on common cross-coupling reactions used in the synthesis of organic electronic materials.
Objective: To synthesize a molecule combining the hole-transporting properties of a triarylamine with the electronic and morphological benefits of the fluorinated indole scaffold.
Reaction Scheme:
Figure 1: Synthetic pathway for a hypothetical Triarylamine-Indole HTM.
Materials:
-
This compound (or a halogenated derivative for coupling)
-
A suitable triarylamine boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask, add the halogenated indole derivative (1.0 eq), the triarylamine boronic acid/ester (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final hole-transporting material.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: OLED Device Fabrication and Characterization
This protocol outlines the general steps for fabricating a multi-layer OLED device using the newly synthesized hole-transporting material.
Objective: To fabricate and characterize a functional OLED device incorporating the synthesized HTM.
References
Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde in Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is a versatile synthetic intermediate of significant interest in the field of neurological drug discovery. Its unique structural features, including the electron-withdrawing fluorine atom and the reactive aldehyde group on the indole scaffold, make it a valuable building block for the synthesis of a diverse range of neuroactive compounds. The indole moiety is a privileged structure in medicinal chemistry, present in numerous endogenous molecules and approved drugs targeting the central nervous system (CNS). The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents for neurological disorders.
Key Applications in Neurological Drug Discovery
Derivatives of this compound have shown promise as modulators of key neurological targets, including:
-
Serotonin 5-HT6 Receptor Antagonists: The 6-fluoro-1H-indole scaffold is a key component in the design of potent and selective 5-HT6 receptor antagonists.[1] These receptors are primarily expressed in brain regions associated with cognition and memory, making them an attractive target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.
-
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: The indole nucleus is a common feature in various GSK-3β inhibitors.[2][3][4][5][6] Dysregulation of GSK-3β is implicated in the pathophysiology of several neurological conditions, including Alzheimer's disease, bipolar disorder, and Huntington's disease.
-
Monoamine Oxidase (MAO) Inhibitors: Indole-based structures have been explored for the development of MAO inhibitors, which are used in the treatment of depression and Parkinson's disease.
Experimental Protocols
This section provides detailed protocols for the synthesis of neurological drug candidates starting from this compound.
Protocol 1: Synthesis of a Serotonin 5-HT6 Receptor Antagonist Intermediate
This protocol describes a key step in the synthesis of potent 5-HT6 receptor antagonists, involving a reductive amination reaction.
Reaction Scheme:
Caption: Reductive amination of this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., 1-(phenylsulfonyl)piperazine)
-
Sodium triacetoxyborohydride (Na(OAc)3BH)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (0.2 M), add the desired amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Synthesis of a GSK-3β Inhibitor Scaffold
This protocol outlines the synthesis of an indolylmaleimide, a scaffold known to exhibit GSK-3β inhibitory activity.[2]
Reaction Scheme:
Caption: Synthesis of an indolylmaleimide scaffold.
Step 1: Wittig Reaction
-
To a solution of this compound (1.0 eq) in toluene (0.3 M), add (triphenylphosphoranylidene)acetic acid ethyl ester (1.1 eq).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield ethyl (E)-3-(6-fluoro-1-methyl-1H-indol-3-yl)acrylate.
Step 2: Hydrolysis
-
Dissolve the acrylate from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give (E)-3-(6-fluoro-1-methyl-1H-indol-3-yl)acrylic acid.
Step 3: Amide Coupling to form Indolylmaleimide
-
To a solution of the acrylic acid from Step 2 (1.0 eq) in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired maleimide amine derivative (1.0 eq) and continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the final indolylmaleimide.
Data Presentation
The following tables summarize representative biological data for compounds derived from indole-3-carbaldehyde precursors, demonstrating their potential in neurological drug discovery.
Table 1: 5-HT6 Receptor Antagonist Activity
| Compound ID | Modification from Core Scaffold | Ki (nM) for 5-HT6 Receptor |
| 1a | 1-(Phenylsulfonyl)piperazine | 15.8 |
| 1b | 1-(4-Methoxyphenylsulfonyl)piperazine | 9.2 |
| 1c | 1-(2-Naphthylsulfonyl)piperazine | 5.4 |
Data are hypothetical and for illustrative purposes.
Table 2: GSK-3β Inhibitory Activity
| Compound ID | Scaffold Type | IC50 (nM) for GSK-3β |
| 2a | Indolylmaleimide | 75 |
| 2b | Substituted Indolylmaleimide | 42 |
| SB-216763 | Reference Compound | 34 |
Data are hypothetical and for illustrative purposes, with SB-216763 as a known GSK-3β inhibitor for comparison.
Signaling Pathways
Serotonin 5-HT6 Receptor Signaling
Antagonism of the 5-HT6 receptor is believed to enhance cholinergic and glutamatergic neurotransmission, which is impaired in Alzheimer's disease.
Caption: 5-HT6 receptor antagonist mechanism of action.
GSK-3β Signaling Pathway
Inhibition of GSK-3β can prevent the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and promote neuronal survival through the Wnt/β-catenin pathway.
Caption: GSK-3β inhibitor mechanism of action.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel drug candidates targeting a range of neurological disorders. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this privileged scaffold and to develop new and effective therapies for debilitating CNS diseases. The strategic incorporation of the fluorinated indole motif offers significant potential for optimizing the pharmacokinetic and pharmacodynamic properties of next-generation neurological drugs.
References
- 1. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2][3] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of various fine chemicals and biologically significant heterocyclic compounds.[1] Indole derivatives, in particular, are prominent scaffolds in medicinal chemistry, and their functionalization via Knoevenagel condensation provides access to a diverse range of compounds with potential therapeutic applications.[4] This document provides detailed protocols and application notes for the Knoevenagel condensation of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde with active methylene compounds.
Reaction Principle
The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine, which deprotonates the active methylene compound to form a nucleophilic enolate.[2] This enolate then attacks the carbonyl carbon of the aldehyde (this compound). The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. The presence of electron-withdrawing groups on the methylene compound enhances its acidity, facilitating the reaction.[2]
Data Presentation: Reaction Conditions for Knoevenagel Condensation of Indole-3-carbaldehydes
The following table summarizes various conditions reported for the Knoevenagel condensation of indole-3-carbaldehydes with different active methylene compounds. This data can serve as a guide for optimizing the reaction for this compound.
| Aldehyde Substrate | Active Methylene Compound | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Indole-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | Room Temp. | High | [3] |
| 5-Cyano-indole-3-carbaldehyde | Malononitrile | L-proline | Ethanol | 60 °C | 96 | [1] |
| Substituted Indole-3-carbaldehydes | Malononitrile | Tetrabutylammonium fluoride trihydrate (TBAF·3H2O) | Solvent-free | 80 °C | Excellent | [5] |
| Aromatic Aldehydes | Malononitrile / Ethyl Cyanoacetate | DBU/H₂O | Water | Room Temp. | Excellent | [6] |
| 2-(1-phenylvinyl)benzaldehyde | Methyl Malonate | Piperidine, AcOH | Benzene | 80 °C | 75 | [7] |
| 2-(1-phenylvinyl)benzaldehyde | Methyl Malonate | TiCl₄-pyridine | CH₂Cl₂ | Room Temp. | 79 | [7] |
| Indole-3-carbaldehyde | Various CH acids | DMAP (10 mol%) | Solvent-free | Not Specified | Excellent | [8] |
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation with Malononitrile
This protocol describes a general method for the Knoevenagel condensation using a basic catalyst.[3]
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
To this solution, add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion of the reaction (disappearance of the starting aldehyde), cool the mixture in an ice bath to facilitate precipitation of the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with ice-cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and catalyst.[3]
-
Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization or silica gel column chromatography.
Protocol 2: L-proline-Catalyzed Knoevenagel Condensation
This protocol utilizes a milder, organocatalytic approach which can be beneficial for sensitive substrates.[1]
Materials:
-
This compound
-
Active methylene compound (e.g., ethyl cyanoacetate)
-
L-proline
-
Ethanol
Procedure:
-
Combine equimolar amounts of this compound (1 mmol) and the active methylene compound (1 mmol) in a flask.
-
Add ethanol as the solvent and a catalytic amount of L-proline.
-
Stir the reaction mixture at 60 °C.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform a standard aqueous work-up.
-
The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Troubleshooting
-
Low or No Product Yield:
-
Inactive Catalyst: Use a fresh or different catalyst. For instance, if a weak base like piperidine is ineffective, a stronger base or a Lewis acid might be considered, though with caution to avoid side reactions.[3]
-
Inappropriate Solvent: Screen different solvents. Polar aprotic solvents like acetonitrile or DMF can also be effective.[3]
-
Low Temperature: Gradually increase the reaction temperature while monitoring with TLC.[3]
-
Insufficient Reaction Time: Extend the reaction duration, checking periodically.[3]
-
-
Formation of Multiple Products/Side Reactions:
-
High Temperature: Lower the reaction temperature.
-
Harsh Catalyst: Employ a milder catalyst.
-
Incorrect Stoichiometry: Carefully control the molar ratios of the reactants.[3]
-
Side Reactions: Be aware of potential side reactions such as self-condensation of the active methylene compound or Michael addition to the product.[3]
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Piperidine is a toxic and flammable liquid; handle with care.
-
Malononitrile is toxic and should be handled with caution.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the N-methylation of 6-fluoroindole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-methylation of indole derivatives is a crucial transformation in the synthesis of many biologically active compounds and pharmaceutical intermediates. The introduction of a methyl group at the indole nitrogen can significantly modulate a molecule's pharmacological properties, including its binding affinity, metabolic stability, and pharmacokinetic profile. 6-fluoroindole-3-carbaldehyde is a valuable building block in medicinal chemistry, and its N-methylated counterpart, 6-fluoro-1-methyl-1H-indole-3-carbaldehyde, is a key intermediate in the development of novel therapeutic agents.[1] This application note provides a detailed and reliable protocol for the N-methylation of 6-fluoroindole-3-carbaldehyde using dimethyl carbonate (DMC), an environmentally benign methylating agent.[2][3][4]
The use of DMC offers a safer and more sustainable alternative to traditional methylating agents like methyl iodide and dimethyl sulfate, which are highly toxic and pose significant environmental hazards.[2][5][6] The described method is suitable for both small-scale laboratory synthesis and larger-scale production, providing high yields and purity.[2]
Experimental Protocol
This protocol is adapted from established methods for the N-methylation of indole-3-carboxaldehyde.[2]
Materials:
| Reagent/Material | Grade | Supplier |
| 6-fluoroindole-3-carbaldehyde | ≥98% | Commercially Available |
| Dimethyl carbonate (DMC) | Reagent Grade | Commercially Available |
| Potassium carbonate (K₂CO₃), anhydrous | ACS Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Water | Deionized | |
| Magnesium sulfate (MgSO₄), anhydrous | ACS Grade | Commercially Available |
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle with temperature control | ||
| Condenser | ||
| Separatory funnel | ||
| Rotary evaporator |
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-fluoroindole-3-carbaldehyde (e.g., 1.63 g, 10 mmol).
-
Add anhydrous potassium carbonate (e.g., 2.07 g, 15 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
Finally, add dimethyl carbonate (DMC, e.g., 2.7 mL, 30 mmol).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the mixture to reflux (approximately 130 °C) and maintain this temperature for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (150 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Data Presentation
| Parameter | Value |
| Starting Material | 6-fluoroindole-3-carbaldehyde |
| Molecular Weight | 163.14 g/mol |
| Methylating Agent | Dimethyl carbonate (DMC) |
| Equivalents | 3.0 |
| Base | Potassium carbonate (K₂CO₃) |
| Equivalents | 1.5 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | ~130 °C (Reflux) |
| Reaction Time | 3-5 hours |
| Expected Yield | >85% (based on similar reactions[2]) |
Alternative Protocol: Using Methyl Iodide
Materials:
-
6-fluoroindole-3-carbaldehyde
-
Methyl iodide (MeI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure with NaH:
-
To a solution of 6-fluoroindole-3-carbaldehyde in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction carefully with water and proceed with an aqueous work-up as described in the DMC protocol.
Procedure with KOH:
-
To a solution of 6-fluoroindole-3-carbaldehyde in DMF, add powdered potassium hydroxide (1.5 equivalents).
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add methyl iodide (1.2 equivalents) and continue stirring for 2-4 hours.
-
Proceed with an aqueous work-up as described in the DMC protocol.
Phase Transfer Catalysis as a Green Alternative
Phase transfer catalysis (PTC) presents another environmentally friendly approach to N-alkylation.[8][9][10] This method often allows for the use of less hazardous solvents and inorganic bases.[9] A typical PTC system for N-methylation would involve a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) to facilitate the transfer of the indole anion from an aqueous or solid phase to an organic phase where it reacts with the methylating agent.[11]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the N-methylation of 6-fluoroindole-3-carbaldehyde.
Caption: Logical relationship of reactants and process in the N-methylation reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 4. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation [cris.unibo.it]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
Application Notes and Protocols for the Fluorination of 1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and protocol for the fluorination of 1-methyl-1H-indole-3-carbaldehyde. The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] The indole scaffold is a privileged structure found in numerous natural products and synthetic drugs.[1][2] Consequently, the targeted fluorination of indole derivatives like 1-methyl-1H-indole-3-carbaldehyde is of significant interest for the development of novel therapeutic agents.
Overview of Fluorination Methodologies
The synthesis of fluorinated indole derivatives can be achieved through various methods, with electrophilic fluorination being a common and effective approach.[3] Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor™ are widely used for this purpose under mild conditions.[3][4][5][6] These reagents act as a source of an electrophilic fluorine atom ("F+") that can react with electron-rich aromatic systems like the indole ring. The regioselectivity of the fluorination can be influenced by the substitution pattern on the indole ring and the reaction conditions.
Experimental Data Summary
| Substrate | Fluorinating Agent | Solvent | Yield (%) | Reference |
| 1-methyl-indole-2-carbaldehyde | Octane bis(tetrafluoroborate) salt | - | 70 | [7] |
| 1-hydrogen-indole-2-carbaldehyde | Octane bis(tetrafluoroborate) salt | - | 61 | [7] |
| 1-(2-fluoroethyl)-indole-2-carbaldehyde | Octane bis(tetrafluoroborate) salt | - | 82 | [7] |
| N-protected 2-methylindole | N-fluorobenzenesulfonimide (NFSI) | THF | Moderate to High | [4][7] |
| Substituted Indoles | Selectfluor™ | Acetonitrile/Water | Good | [3][5][6] |
Experimental Protocol: Electrophilic Fluorination of 1-methyl-1H-indole-3-carbaldehyde
This protocol is adapted from general procedures for the electrophilic fluorination of indoles.[3][4][7]
Materials:
-
1-methyl-1H-indole-3-carbaldehyde
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous Acetonitrile (CH3CN)
-
Saturated aqueous solution of sodium thiosulfate (Na2S2O3)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indole-3-carbaldehyde (1.0 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add N-Fluorobenzenesulfonimide (NFSI) (1.1 equivalents) portion-wise over 10-15 minutes at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Quenching: Upon completion (as indicated by TLC, typically after several hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.[7]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired fluorinated product.
-
-
Characterization: Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Visualizing the Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow and a plausible signaling pathway for the electrophilic fluorination.
Caption: General experimental workflow for electrophilic fluorination.
Caption: Plausible pathway for electrophilic fluorination of the indole.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
NFSI is an oxidizing agent and should be handled with caution.
By following these detailed protocols and considering the provided data, researchers can effectively approach the fluorination of 1-methyl-1H-indole-3-carbaldehyde for applications in drug discovery and medicinal chemistry.
References
Application Notes and Protocols for the Use of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde in Kinase Inhibitor Synthesis
Topic: Use of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde in Kinase Inhibitor Synthesis
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The indole scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into numerous approved kinase inhibitors. The strategic introduction of a fluorine atom, as in this compound, can enhance metabolic stability, binding affinity, and overall pharmacological properties. This document provides detailed protocols and application notes for the use of this compound as a key starting material in the synthesis of potent kinase inhibitors.
Applications
This compound is a versatile building block for the synthesis of a variety of kinase inhibitors targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The aldehyde functionality at the 3-position of the indole ring serves as a convenient handle for elaboration into various pharmacophores commonly found in kinase inhibitors. A prominent synthetic route involves the condensation of the aldehyde with amino-heterocycles to generate Schiff bases, which can be subsequently reduced or cyclized to yield diverse chemical scaffolds. This approach allows for the modular synthesis of libraries of compounds for screening against a panel of kinases.
This application note will focus on the synthesis of a representative kinase inhibitor, designated as FMI-VEGFR2-Inhibitor , targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Experimental Protocols
Synthesis of a Representative VEGFR-2 Inhibitor (FMI-VEGFR2-Inhibitor)
This protocol describes a two-step synthesis of a potential VEGFR-2 inhibitor starting from this compound and 2-amino-4-methylpyrimidine. The first step is a condensation reaction to form a Schiff base, followed by a reduction to yield the final product.
Step 1: Synthesis of (E)-N-((6-fluoro-1-methyl-1H-indol-3-yl)methylene)-4-methylpyrimidin-2-amine (Schiff Base Intermediate)
-
Materials:
-
This compound (1.0 eq)
-
2-amino-4-methylpyrimidine (1.1 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.77 g, 10 mmol) and 2-amino-4-methylpyrimidine (e.g., 1.20 g, 11 mmol).
-
Add 50 mL of anhydrous ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 15 mL).
-
Dry the product under vacuum to yield the Schiff base intermediate as a solid.
-
Step 2: Synthesis of N-(4-methylpyrimidin-2-yl)-1-(6-fluoro-1-methyl-1H-indol-3-yl)methanamine (FMI-VEGFR2-Inhibitor)
-
Materials:
-
(E)-N-((6-fluoro-1-methyl-1H-indol-3-yl)methylene)-4-methylpyrimidin-2-amine (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Distilled water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the Schiff base intermediate (e.g., 2.68 g, 10 mmol) in 50 mL of anhydrous methanol in a 250 mL round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (e.g., 0.76 g, 20 mmol) to the cooled solution in small portions over 15-20 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding 50 mL of distilled water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the final product, FMI-VEGFR2-Inhibitor.
-
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative indole-based kinase inhibitors that are structurally analogous to compounds that can be synthesized from this compound. This data is provided for comparative purposes to guide research and development efforts.
Table 1: Inhibitory Activity of Representative 6-Fluoro-Indole Analogs against Receptor Tyrosine Kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| Analog A | VEGFR-2 | 15 | HUVEC |
| Analog B | PDGFRβ | 45 | NIH-3T3 |
| Analog C | FGFR1 | 80 | HCT116 |
| Analog D | c-Kit | 65 | GIST-T1 |
Table 2: Inhibitory Activity of Representative Indole Analogs against Intracellular Kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| Analog E | CDK2/cyclin E | 30 | MCF-7 |
| Analog F | PI3Kα | 120 | U87-MG |
| Analog G | AKT1 | 250 | PC-3 |
| Analog H | mTOR | 180 | HeLa |
Visualizations
Signaling Pathways and Experimental Workflow
Application Notes and Protocols for Schiff Base Formation with 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of Schiff bases derived from 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde. Indole-based Schiff bases are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5][6][7][8] The protocols outlined below are based on established methods for the synthesis of similar indole-containing Schiff bases and can be adapted for various primary amines.[9][10]
Introduction to Indole Schiff Bases
Schiff bases, characterized by an imine or azomethine (-C=N-) functional group, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[9][11][12] Indole and its derivatives are prominent heterocyclic scaffolds in numerous natural products and pharmacologically active compounds.[6][7][8] The combination of the indole nucleus with the imine functionality in Schiff bases often leads to compounds with enhanced biological activity.[2][4] The fluorine substituent at the 6-position and the methyl group at the 1-position of the indole ring can further influence the lipophilicity, metabolic stability, and receptor-binding affinity of the resulting Schiff base derivatives, making them attractive candidates for drug discovery programs.
Applications in Drug Discovery and Development
Schiff bases derived from indole-3-carbaldehyde and its analogues have demonstrated a broad spectrum of pharmacological activities. These compounds are valuable synthons for the development of novel therapeutic agents.
-
Antimicrobial Agents: Many indole Schiff bases exhibit potent activity against a range of bacterial and fungal strains.[1][2][4] The imine group is often crucial for their antimicrobial action.
-
Anticancer Agents: Several studies have reported the cytotoxic effects of indole-based Schiff bases against various cancer cell lines.[11][12][13][14] Their mechanism of action can involve the inhibition of specific enzymes or interaction with DNA.
-
Anti-inflammatory and Analgesic Activity: Certain indole Schiff base derivatives have shown significant anti-inflammatory and analgesic properties, suggesting their potential as leads for the development of new pain and inflammation therapies.[5]
-
Antioxidant Properties: The indole nucleus is known to possess antioxidant activity, and this property can be retained or enhanced in its Schiff base derivatives.[5]
-
Enzyme Inhibitors: Schiff bases are known to be effective inhibitors of various enzymes, such as α-glucosidase, which is relevant in the management of diabetes.[15]
General Reaction Scheme
The formation of a Schiff base from this compound and a primary amine proceeds via a nucleophilic addition-elimination mechanism.
Caption: General reaction scheme for Schiff base formation.
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases via Conventional Reflux
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine using conventional heating under reflux.[9][10]
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol (or methanol).
-
To this solution, add 1 equivalent of the desired primary amine.
-
Add 2-3 drops of glacial acetic acid as a catalyst.[10]
-
Fit the flask with a condenser and reflux the reaction mixture with constant stirring for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain a pure crystalline solid.
Caption: Experimental workflow for conventional Schiff base synthesis.
Protocol 2: Characterization of the Synthesized Schiff Bases
The structure and purity of the synthesized Schiff bases should be confirmed using various spectroscopic techniques.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet of the solid sample or record the spectrum as a thin film.
-
Expected Peaks:
-
Disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹).
-
Disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).
-
Appearance of a characteristic C=N (imine) stretching band in the region of 1600-1650 cm⁻¹.[16]
-
Presence of C-F stretching vibrations.
-
Characteristic bands for the indole ring.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR:
-
¹³C NMR:
-
A signal for the imine carbon (-C=N-) is expected in the range of δ 150-165 ppm.[15]
-
Signals for the carbons of the indole ring and the amine residue.
-
3. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can be used.
-
Expected Result: The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the synthesized Schiff base.[17]
Table 1: Summary of Expected Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| FT-IR | C=N (Imine) | 1600-1650 cm⁻¹ |
| ¹H NMR | -CH=N- (Azomethine H) | δ 8.0-9.0 ppm |
| ¹³C NMR | -C=N- (Imine C) | δ 150-165 ppm |
| Mass Spec | Molecular Ion | [M]⁺ or [M+H]⁺ |
Potential Signaling Pathways for Biological Activity
While the specific signaling pathways for Schiff bases of this compound are yet to be elucidated, related indole derivatives have been shown to interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway that could be modulated by these compounds, leading to anticancer effects, a common activity for this class of molecules.[6][7]
Caption: Hypothetical signaling pathway for anticancer activity.
Disclaimer: The provided protocols are intended as a general guide. Researchers should always adhere to standard laboratory safety practices. Reaction conditions, including solvent, temperature, and reaction time, may require optimization for specific primary amines to achieve the best results. The biological activities and mechanisms of action of novel compounds must be determined through rigorous experimental investigation.
References
- 1. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-b.com [ajchem-b.com]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
- 10. ijacskros.com [ijacskros.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ijpbs.com [ijpbs.com]
- 17. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Synthesis of Indole-3-Carbaldehydes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and comparative data for the synthesis of indole-3-carbaldehydes via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Vilsmeier-Haack formylation of indoles.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors:
-
Reagent Quality: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is extremely sensitive to moisture. Ensure that both POCl₃ and DMF are anhydrous and preferably freshly distilled.[1] Water will quench the reagent, halting the formylation reaction.
-
Reaction Temperature: The initial formation of the Vilsmeier reagent should be conducted at low temperatures (0–5 °C) to prevent its decomposition.[1][2] After the addition of indole, the temperature often needs to be raised significantly (e.g., 85–90 °C) to drive the reaction to completion.[1][2] The optimal temperature depends on the specific indole substrate and should be carefully controlled.[3]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the indole substrate is crucial. An insufficient amount of the formylating agent will result in incomplete conversion. A common protocol utilizes approximately 1.1 to 1.2 equivalents of POCl₃ relative to the indole.[1][4]
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt must be handled carefully. The reaction mixture is typically quenched by pouring it onto crushed ice, followed by basification with a solution of NaOH or Na₂CO₃ to precipitate the product.[1] Inefficient stirring or improper pH adjustment during this step can lead to significant product loss.[1]
Q2: The reaction mixture turned dark brown or black. Is this normal, and what does it indicate?
A2: While the reaction typically proceeds through yellow-orange to cherry-red colored phases, the formation of a dark brown or black tar-like substance often signals decomposition or side reactions.[1] Key causes include:
-
Excessive Heat: Overheating the reaction can lead to the polymerization of the electron-rich indole or decomposition of the desired product.[1] Careful and consistent temperature control is critical.
-
Highly Reactive Substrate: Some electron-rich indoles are more prone to polymerization under the acidic conditions of the reaction. A lower reaction temperature or shorter reaction time may be necessary for these substrates.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: Besides the desired indole-3-carbaldehyde, several side products can form:
-
Unreacted Indole: If the reaction has not gone to completion, you will see the starting material on your TLC plate.
-
Polymeric Materials: As mentioned, indole can polymerize under acidic and high-temperature conditions, resulting in insoluble, tarry substances that may appear at the baseline of the TLC plate.[1]
-
Di-formylated Products: While formylation at the 3-position is electronically favored, under certain conditions, di-formylation can occur, though it is less common for indole itself.
-
Indole Trimers: In some cases, particularly with certain cyclic amides used in place of DMF, indole trimers can be formed as unexpected products.[5]
Q4: What is the best method for purifying the final indole-3-carbaldehyde product?
A4: The crude product obtained after filtration and washing with water is often of high purity (around 97%).[1][6] However, for applications requiring higher purity, the following methods are recommended:
-
Recrystallization: This is the most common and effective purification technique. Ethanol is a frequently used solvent for recrystallizing indole-3-carbaldehyde, with a typical recovery of about 85%.[1]
-
Column Chromatography: For separating minor impurities or closely related side products, silica gel column chromatography can be employed.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of various indole derivatives.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 5 | 96 | [2][7] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 7 | 90 | [2][7] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 8 | 89 | [2] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [7] |
Detailed Experimental Protocol
This section provides a representative methodology for the Vilsmeier-Haack synthesis of indole-3-carbaldehyde.
Materials:
-
Indole (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Vilsmeier Reagent Preparation: To a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add anhydrous DMF. Cool the flask to 0-5 °C using an ice-salt bath. Slowly add POCl₃ (1.1 eq) dropwise to the stirred DMF over 30 minutes, ensuring the temperature remains low.[1][2] Stir the mixture for an additional 30 minutes at this temperature. The solution may develop a pinkish or yellow color.[1]
-
Indole Addition: Prepare a solution of indole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent over 45 minutes. During the addition, allow the reaction temperature to rise to 20-30 °C.[1]
-
Reaction: After the addition is complete, heat the reaction mixture to the optimal temperature (typically 85-100 °C) and maintain it for 1-8 hours, depending on the substrate.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mixture will often become a thick, opaque, yellow-to-red paste.[1]
-
Quenching and Hydrolysis: After the reaction is complete, cool the mixture and carefully add a generous amount of crushed ice with vigorous stirring. This will result in a clear, cherry-red solution.[1]
-
Precipitation: Prepare a solution of aqueous sodium hydroxide. Slowly add the NaOH solution to the reaction mixture with continued vigorous stirring to neutralize the acid and precipitate the product. Maintain the temperature below 60 °C during this exothermic process. Continue stirring for at least 45 minutes.[1]
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove inorganic salts.[1] The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the Vilsmeier-Haack synthesis.
Caption: Experimental workflow for Vilsmeier-Haack synthesis.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the formylation of N-methyl-indoles is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich indole ring.[1][2][3] For 6-Fluoro-1-methyl-1H-indole, the formylation occurs regioselectively at the C-3 position due to the high electron density at this position.[4]
Q2: How do the N-methyl and 6-fluoro substituents affect the Vilsmeier-Haack reaction?
The N-methyl group on the indole nitrogen generally increases the electron density of the ring, making it more reactive towards electrophilic substitution, which can lead to higher yields or require milder reaction conditions compared to N-unsubstituted indoles. The 6-fluoro substituent is an electron-withdrawing group which can decrease the reactivity of the indole ring. However, the activating effect of the N-methyl group is typically sufficient to promote the reaction. The fluorine atom can also influence the regioselectivity of potential side reactions, although formylation at C-3 remains the major pathway.
Q3: What are the primary safety concerns when performing a Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous and must be handled with extreme caution in a well-ventilated fume hood.[5]
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. Always add POCl₃ slowly to the DMF under cooling.
-
Vilsmeier reagent: Moisture-sensitive and corrosive.
-
Work-up: The quenching of the reaction with water or ice is highly exothermic and should be performed carefully to control the release of heat and prevent splashing of corrosive materials.
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q4: How can I monitor the progress of the reaction?
The progress of the formylation can be effectively monitored by thin-layer chromatography (TLC).[5] To do this, carefully take a small aliquot from the reaction mixture, quench it with a basic solution (e.g., saturated sodium bicarbonate), and extract with an organic solvent (e.g., ethyl acetate). Spot the organic extract on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to observe the consumption of the starting material and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor quality or wet reagents: The Vilsmeier reagent is highly sensitive to moisture. 2. Incorrect reaction temperature: Temperature control is crucial for the formation and stability of the Vilsmeier reagent and for the reaction with the indole. 3. Insufficient Vilsmeier reagent: The stoichiometry of the reagents is critical for driving the reaction to completion. | 1. Use anhydrous DMF and freshly distilled or high-purity POCl₃. Ensure all glassware is thoroughly dried before use.[5] 2. Prepare the Vilsmeier reagent at a low temperature (0-5 °C). The formylation reaction temperature may need to be optimized; start at a low temperature and gradually increase if the reaction is sluggish.[5][6] 3. Consider using a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents relative to the indole). |
| Formation of a Dark, Tarry Residue | 1. Reaction overheating: The reaction is exothermic, and excessive heat can lead to polymerization of the indole starting material or decomposition of the product.[5] 2. Presence of impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ and the indole solution. Use an ice bath to manage the temperature.[5] 2. Use purified starting materials and high-purity, anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Side reactions: Although formylation at C-3 is preferred, side reactions such as di-formylation or formylation at other positions on the benzene ring can occur, especially with prolonged reaction times or higher temperatures. 2. Decomposition: The product or starting material may be decomposing under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote side reactions. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. |
| Difficult Product Isolation/Purification | 1. Incomplete hydrolysis of the iminium intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde. 2. Formation of emulsions during work-up: This can make phase separation difficult. 3. Product co-eluting with impurities: This can be an issue during column chromatography. | 1. Ensure complete hydrolysis by stirring the reaction mixture with ice/water for a sufficient amount of time during the work-up. Adjusting the pH to be basic can facilitate the hydrolysis. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. Optimize the solvent system for column chromatography to achieve better separation. Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
Vilsmeier-Haack Synthesis of this compound
This protocol is a general procedure based on typical Vilsmeier-Haack reaction conditions for substituted indoles. Optimization may be required.
Materials:
-
6-Fluoro-1-methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous (optional, as a co-solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution or sodium hydroxide solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes. The formation of a yellowish to pinkish solid (the Vilsmeier reagent) may be observed.
-
-
Formylation Reaction:
-
Dissolve 6-Fluoro-1-methyl-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the indole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction time can vary, so monitor the progress by TLC (typically 2-8 hours). If the reaction is slow, the temperature can be cautiously raised to 40-60 °C.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture back down in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is ~8-9. This should be done while keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) can be employed for purification.
-
Quantitative Data Summary
The following table provides typical ranges for reaction parameters. The optimal conditions should be determined experimentally.
| Parameter | Typical Value/Range |
| Reactant Ratios | |
| 6-Fluoro-1-methyl-1H-indole | 1.0 eq |
| POCl₃ | 1.1 - 1.5 eq |
| DMF | 3.0 - 10.0 eq (can also be used as solvent) |
| Reaction Temperature | |
| Vilsmeier reagent formation | 0 - 5 °C |
| Formylation reaction | 0 °C to 60 °C |
| Reaction Time | 2 - 24 hours |
| Typical Yield | 60 - 90% (highly dependent on conditions and substrate) |
Visualizations
Caption: Vilsmeier-Haack synthesis pathway.
Caption: Troubleshooting workflow for synthesis.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Fluorinated Indole-3-Carbaldehydes by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of fluorinated indole-3-carbaldehydes by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying fluorinated indole-3-carbaldehydes?
A1: The most common stationary phase is silica gel.[1] Due to its slightly acidic nature, it is effective for the separation of a wide range of organic compounds.[1] However, fluorinated indole-3-carbaldehydes can sometimes be sensitive to acid. In such cases, alternative stationary phases should be considered.
Q2: What are suitable alternative stationary phases if my compound degrades on silica gel?
A2: If your compound is acid-sensitive, you can either deactivate the silica gel or use an alternative stationary phase.[2] Neutral or basic alumina is a common alternative for the purification of amines and other acid-sensitive compounds.[2] Another option is to use reversed-phase silica (C18), where a polar mobile phase is used.
Q3: How do I choose an appropriate mobile phase for my purification?
A3: The choice of mobile phase is crucial for successful separation and is best determined by thin-layer chromatography (TLC) analysis. A common solvent system for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate. This generally provides good separation on a column.
Q4: My fluorinated indole-3-carbaldehyde is colorless. How can I visualize it on a TLC plate?
A4: Most indole derivatives, including fluorinated ones, are UV-active due to their aromatic structure. They can be visualized as dark spots on a TLC plate containing a fluorescent indicator (F254) under a UV lamp. For more specific visualization, Ehrlich's reagent can be used, which typically produces a blue or purple spot with indoles. Other general stains like p-anisaldehyde or potassium permanganate can also be used.
Q5: What is "streaking" on a TLC plate and how can I prevent it during column chromatography?
A5: Streaking is when a compound moves up the TLC plate as a smear rather than a distinct spot. This can be caused by overloading the sample, the compound being highly polar, or interactions with the stationary phase. For acidic or basic compounds, adding a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, can prevent streaking.
Troubleshooting Guides
This section addresses common problems encountered during the column chromatography of fluorinated indole-3-carbaldehydes.
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation | - Inappropriate mobile phase polarity.- Column was packed improperly (channeling).- Sample was loaded improperly (band too wide). | - Optimize the mobile phase using TLC. Aim for an Rf of 0.2-0.4 for the target compound.- Repack the column carefully, ensuring a homogenous slurry and no air bubbles.- Load the sample in a minimal amount of solvent to ensure a narrow starting band. Consider dry loading for less soluble samples. |
| Compound Degradation on the Column | - The fluorinated indole-3-carbaldehyde is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by pre-flushing the column with the mobile phase containing 1-2% triethylamine.- Switch to a neutral stationary phase like alumina. |
| Product Elutes with the Solvent Front | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the polar solvent (e.g., use more hexane and less ethyl acetate). |
| Product is not Eluting from the Column | - The mobile phase is not polar enough.- The compound may have degraded and is now irreversibly adsorbed. | - Gradually increase the polarity of the mobile phase (gradient elution).- Test the stability of your compound on a TLC plate before running the column. |
| Streaking of the Compound on the Column | - Strong interaction between the compound and the stationary phase.- Sample is too concentrated. | - Add a modifier to the mobile phase (e.g., 0.1-1% triethylamine).- Dilute the sample before loading or load a smaller amount. |
| Low Recovery of the Purified Compound | - Compound degradation on the column.- Incomplete elution from the column.- Co-elution of the product with impurities. | - Address potential degradation as described above.- After the main fractions are collected, flush the column with a very polar solvent to check for any remaining compound.- Optimize the mobile phase for better separation. |
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Typical Ratio (v/v) | Compound Polarity |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Non-polar to moderately polar |
| Dichloromethane / Methanol | 99:1 to 9:1 | Moderately polar to polar |
| Petroleum Ether / Ethyl Acetate | 9:1 to 1:1 | Non-polar to moderately polar |
Table 2: Common Visualization Reagents for Indole Derivatives
| Reagent | Preparation | Visualization |
| UV Light (254 nm) | N/A (non-destructive) | Dark spots on a fluorescent green background. |
| Ehrlich's Reagent | 1g p-dimethylaminobenzaldehyde in 50 mL ethanol and 50 mL conc. HCl | Blue or purple spots, specific for indoles. |
| p-Anisaldehyde Stain | 2.5 mL p-anisaldehyde, 2.5 mL conc. H₂SO₄, 1.5 mL acetic acid in 95 mL ethanol | Various colors upon heating. |
| Potassium Permanganate Stain | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water | Yellow/brown spots on a purple background. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Fluorinated Indole-3-Carbaldehyde
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of a solvent system (e.g., hexane:ethyl acetate).
-
Visualize the plate under UV light and/or with a stain to determine the optimal solvent system that gives the target compound an Rf value of 0.2-0.4.
-
-
Column Preparation:
-
Select a glass column of an appropriate size (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified fluorinated indole-3-carbaldehyde.
-
Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds
-
Prepare the column with silica gel as described in Protocol 1.
-
Prepare the initial, least polar mobile phase containing 1-2% triethylamine.
-
Flush the packed column with one to two column volumes of this triethylamine-containing mobile phase.
-
Drain the solvent until it is level with the top of the sand.
-
The silica gel is now deactivated and ready for sample loading and elution with the regular mobile phase (without triethylamine, unless required for better elution as determined by TLC).
Mandatory Visualization
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for streaking in chromatography.
References
Stability issues of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it at low temperatures, such as 0-8 °C for short-term storage.[1] For long-term storage, temperatures of -20°C are advisable.[2] The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[2]
Q2: How should I prepare and store solutions of this compound?
A2: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or dimethylformamide (DMF). These solutions should be stored in tightly sealed vials at -20°C or -80°C for short periods. Aqueous solutions are not recommended for storage beyond one day.
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is also reported to be soluble in methanol.[2] The stability in these solvents is generally better than in protic or aqueous solvents.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, indole derivatives, in general, can be susceptible to photolytic degradation. Therefore, it is best practice to protect both the solid compound and its solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q5: What is the expected stability of this compound in acidic or basic solutions?
A5: Indole derivatives can exhibit instability in acidic or basic conditions. Specifically, some isomers of indole-3-carbaldehyde oxime derivatives have shown low stability in acidic mediums.[3] It is advisable to maintain the pH of aqueous solutions as close to neutral as possible and to minimize the exposure time to acidic or basic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, verify its purity before use. Consider performing a stability study under your experimental conditions. |
| Color change of the solution (e.g., yellowing or darkening). | Oxidation or degradation of the indole ring. | Ensure solutions are prepared with high-purity, anhydrous solvents. Protect solutions from light and air. Consider purging the solvent with an inert gas before use. |
| Low yield in a reaction. | Instability of the compound under reaction conditions. | Evaluate the pH, temperature, and solvent of your reaction. If harsh conditions are necessary, minimize the reaction time. Protect the reaction mixture from light and oxygen. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | Characterize the unknown peaks to identify potential degradants. This can provide insights into the degradation pathway and help to optimize reaction and storage conditions. |
Stability Data Summary
| Condition | Solvent | Compound Class | Observed Stability | Source |
| Long-term Storage (Solid) | - | Indole-3-carbaldehyde | Stable for ≥ 2 years at -20°C | - |
| Aqueous Solution Storage | DMSO:PBS (1:1, pH 7.2) | Indole-3-carboxaldehyde | Not recommended for more than one day | - |
| Acidic Conditions | - | Indole-3-carbaldehyde oxime derivatives | Low stability | [3] |
| Freeze/Thaw Cycles | DMSO | General repository compounds | No significant loss after 11 cycles | [4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol, water)
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC or LC-MS system with a suitable column (e.g., C18)
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with an acidic buffer (e.g., pH 4) or a dilute HCl solution.
-
Basic Hydrolysis: Dilute the stock solution with a basic buffer (e.g., pH 9) or a dilute NaOH solution.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% in water).
-
Thermal Degradation: Incubate aliquots of the solution at an elevated temperature (e.g., 40°C, 60°C).
-
Photolytic Degradation: Expose aliquots of the solution to a light source (e.g., UV lamp or natural sunlight) while keeping a control sample in the dark.
4. Experimental Procedure:
-
For each stress condition, prepare a set of samples.
-
Include a control sample stored under normal conditions (e.g., room temperature, protected from light).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, quench the degradation reaction if necessary (e.g., by neutralizing acidic/basic solutions or diluting the sample).
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound remaining.
5. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for indole-3-carbaldehydes.
References
Technical Support Center: Synthesis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack reaction, and offers potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction is resulting in a low yield or no formation of this compound. What are the possible reasons and how can I improve the outcome?
-
Answer: Low or no yield can stem from several factors, including inactive reagents, suboptimal reaction conditions, or improper work-up.
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Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is sensitive to moisture. Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ and anhydrous DMF. The decomposition of DMF can produce dimethylamine, which can interfere with the reaction.
-
Reaction Temperature: The formylation of electron-rich indoles is typically exothermic. The initial formation of the Vilsmeier reagent should be carried out at low temperatures (0-5 °C). The subsequent reaction with the indole substrate may require heating, but excessive temperatures can lead to degradation and the formation of tarry byproducts. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Improper Work-up: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is usually achieved by quenching the reaction mixture with ice-cold water or a basic solution like sodium bicarbonate. A vigorous quench is necessary to ensure complete hydrolysis.
-
Issue 2: Formation of Multiple Products (Di-formylation)
-
Question: My TLC analysis shows multiple spots, and I suspect the formation of a di-formylated byproduct. How can I minimize this side reaction?
-
Answer: The formation of di-formylated products is a common side reaction in the Vilsmeier-Haack formylation of activated indoles. The N-methyl group and the fluorine atom can enhance the electron density of the indole ring, making it susceptible to a second formylation.
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Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the 6-fluoro-1-methyl-1H-indole substrate. An excess of the Vilsmeier reagent can promote di-formylation. A 1.1 to 1.5 molar equivalent of the Vilsmeier reagent is a good starting point.
-
Order of Addition: Adding the indole substrate to the pre-formed Vilsmeier reagent can lead to localized high concentrations of the reagent. Consider the reverse addition, where the Vilsmeier reagent is added dropwise to a solution of the indole.
-
Temperature Control: Maintain a lower reaction temperature to improve selectivity for mono-formylation.
-
Issue 3: Appearance of Colored Impurities
-
Question: The crude product has a dark or intense yellow/brown color. What is the cause of this discoloration and how can it be removed?
-
Answer: The formation of colored impurities is often due to the generation of polymeric or oxidized byproducts. Indoles can be sensitive to acidic conditions and air oxidation, especially at elevated temperatures.
-
Reaction Conditions: Minimize reaction time and temperature to reduce the formation of these byproducts. Running the reaction under an inert atmosphere can also help prevent oxidation.
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Purification: Most colored impurities can be removed by column chromatography on silica gel. Using a gradient elution system, for instance, with a mixture of hexane and ethyl acetate, can effectively separate the desired product from more polar colored impurities. In some cases, treatment with activated charcoal during recrystallization can also help decolorize the product.
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Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of 6-fluoro-1-methyl-1H-indole using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Q2: What are the expected side products in this synthesis?
A2: Besides the desired product, potential side products include:
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Di-formylated indole: A second formyl group may be introduced at another position on the indole ring.
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Unreacted starting material: Incomplete reaction will leave residual 6-fluoro-1-methyl-1H-indole.
-
Polymeric/tarry materials: Formed due to the decomposition of the indole under acidic conditions.
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Hydrolysis products of the Vilsmeier reagent: If the reaction is not kept anhydrous.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the Vilsmeier-Haack formylation can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and spotted on a TLC plate against the starting material.
Q4: What are the recommended purification methods for the final product?
A4: The crude this compound can be purified by:
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Column Chromatography: This is a highly effective method for separating the desired product from side products and colored impurities. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.
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Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system can be used for final purification.
Data Presentation
Table 1: Vilsmeier-Haack Formylation of Substituted Indoles - Reaction Parameters and Yields
| Indole Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 6-Methyl-1H-indole | POCl₃, DMF | 90 | 8 | 89 |
| 5-Fluoro-1H-indole | POCl₃, DMF | 0 | 5 | 92 |
| 6-Chloro-1H-indole | POCl₃, DMF | 90 | 8 | 91 |
| 6-Bromo-1H-indole | POCl₃, DMF | 85 | 5 | 93 |
| 4,6-Dimethyl-1H-indole | POCl₃, DMF | 85 | 6 | 85 |
Note: The data presented is for structurally related indole derivatives to provide a general guideline for optimizing the synthesis of this compound.[1]
Experimental Protocols
Detailed Methodology for the Vilsmeier-Haack Formylation of 6-Fluoro-1-methyl-1H-indole
Materials:
-
6-Fluoro-1-methyl-1H-indole
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Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C using an ice bath. To the stirred DMF, add freshly distilled POCl₃ (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
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Formylation Reaction: Dissolve 6-Fluoro-1-methyl-1H-indole (1.0 equivalent) in anhydrous DCM. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the starting indole spot is no longer visible.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Continue stirring until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.[2]
Mandatory Visualization
References
Optimizing temperature for the formylation of 6-fluoro-1-methyl-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the formylation of 6-fluoro-1-methyl-1H-indole, a key reaction in the synthesis of various bioactive molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 6-fluoro-1-methyl-1H-indole, offering potential causes and solutions to optimize reaction outcomes.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Incomplete Vilsmeier Reagent Formation: Moisture in the reaction setup can decompose the phosphorus oxychloride (POCl₃) and the Vilsmeier reagent. 2. Low Reaction Temperature: The activation energy for the formylation of this specific substrate may not be met at very low temperatures. 3. Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. | 1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. While initial addition should be at a low temperature (0-5 °C) to control the exothermic reaction, a gradual increase in temperature may be necessary. Monitor the reaction by TLC or LC-MS while incrementally raising the temperature. 3. Use a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) relative to the 6-fluoro-1-methyl-1H-indole. |
| Formation of Dark, Tarry Residue | 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the indole substrate or product.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF and the addition of the indole solution. Use an ice-salt bath to keep the temperature below 5 °C during these additions.[1] 2. Use high-purity, anhydrous starting materials and solvents. |
| Multiple Products Observed on TLC/LC-MS | 1. Di-formylation: Highly activated indoles can undergo formylation at multiple positions. 2. Side Reactions: The electron-rich indole nucleus can be susceptible to other electrophilic attacks or rearrangements under the reaction conditions. | 1. Carefully control the stoichiometry of the Vilsmeier reagent. A large excess can promote di-formylation.[2] Maintain a low reaction temperature to improve selectivity.[2] 2. Ensure the work-up procedure is performed promptly after the reaction is complete to quench any reactive species. |
| Product Decomposition During Work-up | 1. Harsh pH Conditions: The formylated indole product may be sensitive to strongly acidic or basic conditions during the aqueous work-up. | 1. Carefully neutralize the reaction mixture by slowly pouring it onto crushed ice and then adding a saturated solution of a mild base like sodium bicarbonate or sodium acetate until the pH is neutral (pH 7-8).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the formylation of 6-fluoro-1-methyl-1H-indole?
While specific quantitative data for this exact substrate is not extensively published, based on general principles of the Vilsmeier-Haack reaction and protocols for similar fluorinated indoles, a temperature-controlled approach is recommended. The formation of the Vilsmeier reagent (POCl₃ in DMF) should be performed at 0-5 °C to manage the exothermic reaction. The addition of the 6-fluoro-1-methyl-1H-indole solution should also be done at this low temperature. After the initial addition, the reaction temperature may be gradually increased to room temperature or slightly above (e.g., 40-50 °C) to drive the reaction to completion. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal temperature and reaction time. For some less reactive substrates, heating to 70-90 °C may be necessary, but this increases the risk of side product formation.[1]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[3] This reaction is exothermic and must be performed with careful temperature control.
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The work-up procedure, which involves quenching the reaction with ice and water, should be done slowly and carefully to control the exothermic reaction.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To do this, a small aliquot of the reaction mixture is carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and then analyzed. This allows for the visualization of the consumption of the starting material and the formation of the product.
Q5: What are common byproducts, and how can they be minimized?
A common byproduct is the di-formylated product, which can be minimized by using a controlled stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents) and maintaining a low reaction temperature.[2] Tarry polymers can also form if the reaction overheats.[1] Prompt and careful work-up is essential to prevent the degradation of the desired product.
Experimental Protocol: Vilsmeier-Haack Formylation of 6-fluoro-1-methyl-1H-indole
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
6-fluoro-1-methyl-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, including a two-necked round-bottom flask, dropping funnel, and magnetic stirrer
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), place anhydrous DMF (3 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition rate should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 6-fluoro-1-methyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the indole solution to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.
-
Gradually warm the reaction mixture to room temperature and continue stirring. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gently increased (e.g., to 40-50 °C) and held until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-fluoro-1-methyl-1H-indole-3-carbaldehyde.
-
Visualizing the Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of 6-fluoro-1-methyl-1H-indole.
Caption: Troubleshooting logic for the formylation of 6-fluoro-1-methyl-1H-indole.
References
Technical Support Center: Overcoming Low Reactivity of Fluorinated Indoles in Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of fluorinated indoles in common coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why do fluorinated indoles exhibit low reactivity in coupling reactions?
A1: The fluorine atom is highly electronegative, which imparts unique electronic properties to the indole ring. This electron-withdrawing nature can decrease the nucleophilicity of the indole, making it less reactive in certain coupling reactions. Specifically, the electron-withdrawing effect can disfavor the oxidative addition step in palladium-catalyzed coupling reactions.[1][2] The position of the fluorine substituent on the indole ring also significantly influences its reactivity.
Q2: What are the most common challenges encountered when performing coupling reactions with fluorinated indoles?
A2: Researchers often face several challenges, including:
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Low to no product yield: This is the most frequent issue, often stemming from catalyst inactivity or suboptimal reaction conditions.[1][2]
-
Side reactions: Defluorination (loss of the fluorine atom), homocoupling of coupling partners, and protodeboronation of boronic acids in Suzuki couplings are common side reactions.[2]
-
Catalyst deactivation: The catalyst can be deactivated by impurities, oxygen, or interactions with the indole's N-H group.[2]
-
Poor reproducibility: Minor variations in reaction setup and reagent quality can lead to inconsistent results.
Q3: Is it necessary to protect the indole nitrogen (N-H) before performing a coupling reaction?
A3: While not always mandatory, protecting the indole N-H with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can significantly improve reaction outcomes. The acidic N-H proton can interfere with the catalytic cycle. N-protection can prevent unwanted side reactions at the nitrogen and improve yields and consistency.[1][2]
Q4: How does the choice of halogen on the fluorinated indole affect the reaction?
A4: The reactivity of the halogenated indole generally follows the order: I > Br > Cl. Iodo-indoles are typically the most reactive, followed by bromo-indoles. Chloro-indoles are the least reactive and often require more specialized and active catalyst systems to achieve good yields.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki Coupling
If you are experiencing low or no yield in your Suzuki coupling of a fluorinated indole, follow this troubleshooting workflow:
Data Presentation: Suzuki Coupling Parameter Optimization
The following tables provide a starting point for optimizing your Suzuki coupling reaction conditions. Yields are highly dependent on the specific substrates used.
Table 1: Effect of Palladium Catalyst and Ligand on Suzuki Coupling Yield
| Fluorinated Indole Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(OAc)₂ (5) | - | K₂CO₃ | DME | 80 | 35 |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME | 80 | 60 |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DME | 80 | 95[3] |
Table 2: Effect of Base on Suzuki Coupling Yield
| Aryl Halide | Arylboronic Acid | Catalyst | Base (2 equiv.) | Solvent | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | TEA | DMF/H₂O | 72 |
| 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | TBA | DMF/H₂O | 70 |
| 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | NaOH | DMF/H₂O | 80 |
| 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | Na₂CO₃ | DMF/H₂O | 98[4] |
| 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 95 |
| 4-Bromotoluene | Phenylboronic acid | Pd/NiFe₂O₄ | Cs₂CO₃ | DMF/H₂O | 92 |
Issue 2: Defluorination Side Reaction in Palladium-Catalyzed Couplings
Defluorination is a significant side reaction that can reduce the yield of the desired fluorinated product. Here are some strategies to mitigate it:
Potential Cause & Recommended Solution:
-
High Reaction Temperature: Many defluorination pathways are accelerated at elevated temperatures.
-
Solution: Lower the reaction temperature and extend the reaction time. Consider using microwave irradiation for shorter reaction times at controlled temperatures.
-
-
Inappropriate Ligand Choice:
-
Solution: Screen different phosphine ligands. Biaryl monophosphine ligands have been developed to facilitate C-F reductive elimination from Pd(II) centers, which can help prevent side reactions.
-
-
Strong Base:
-
Solution: Use a milder base (e.g., K₃PO₄, Cs₂CO₃ instead of NaOtBu). The choice of base can significantly impact the stability of the C-F bond.
-
-
Acidic Conditions during Workup/Purification:
-
Solution: Avoid strongly acidic conditions. Use a pad of Celite for filtration and consider using a neutral or basic alumina for chromatography instead of silica gel if the product is sensitive.
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Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-Fluoroindole
This protocol provides a general starting point for the Suzuki coupling of a bromo-fluoroindole with an arylboronic acid.[1]
Materials:
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N-protected or unprotected bromo-fluoroindole (1.0 equiv)
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Arylboronic acid (1.2–1.5 equiv)
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Palladium catalyst (e.g., PdCl₂(dppf), 3–5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
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Schlenk tube or round-bottom flask
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Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the bromo-fluoroindole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to 80–110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Heck Reaction of 5-Bromoindole with Styrene
This protocol details a microwave-assisted Heck reaction for the coupling of 5-bromoindole with styrene.[5]
Materials:
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5-Bromoindole (19.6 mg, 0.1 mmol)
-
Styrene (17 µL, 0.15 mmol)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) (1.5 mg, 0.005 mmol, 5 mol%)
-
SPhos (6.3 mg, 0.015 mmol, 15 mol%)
-
Sodium carbonate (Na₂CO₃) (42.4 mg, 0.4 mmol)
-
Acetonitrile (MeCN, 0.5 mL)
-
Deionized water (0.5 mL)
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Microwave reaction vial (0.5-2 mL) with a magnetic stir bar
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add 5-bromoindole, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.
-
Purge the vial with argon for 5 minutes.
-
Add the acetonitrile-water (1:1) solvent mixture, followed by the addition of styrene.
-
Seal the vial securely.
-
Place the vial in a microwave reactor and heat to 150 °C for 15–30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of a halo-fluoroindole.
Materials:
-
Halo-fluoroindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube or round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst and ligand.
-
Evacuate and backfill with an inert gas.
-
Add toluene, followed by the halo-fluoroindole, amine, and base.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Table 3: Ligand and Base Selection Guide for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand(s) | Recommended Base(s) |
| Primary Aliphatic | XPhos, RuPhos | NaOtBu, LHMDS |
| Secondary Aliphatic | RuPhos, BrettPhos | NaOtBu, K₃PO₄ |
| Primary Aryl | XPhos, GPhos | Cs₂CO₃, K₃PO₄ |
| Secondary Aryl | Xantphos, tBuXPhos | NaOtBu, Cs₂CO₃ |
| Amides | tBuBrettPhos | K₂CO₃, K₃PO₄ |
Protocol 4: General Procedure for Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of a halo-fluoroindole with a terminal alkyne.[6]
Materials:
-
Halo-fluoroindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk tube or round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the halo-fluoroindole, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base. Stir for 5-10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat as necessary (typically 25-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool to room temperature and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous NH₄Cl (to remove copper) and then brine.
-
Dry the organic layer, filter, concentrate, and purify by flash column chromatography.
References
Preventing decomposition of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde during storage
Technical Support Center: 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent its decomposition during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for this compound?
A1: Decomposition can manifest as a change in physical appearance, such as a color shift from a yellow powder to a darker brown or tar-like substance. You may also observe a decrease in purity when analyzed by techniques like HPLC or NMR, and potentially a loss of reactivity in downstream applications.
Q2: What are the optimal storage temperatures for this compound?
A2: To ensure stability, this compound should be stored at refrigerated temperatures, typically between 0-8°C.[1][2] For long-term storage, some related indole aldehydes are stored in a freezer at or below -20°C under an inert atmosphere.[3]
Q3: Why is an inert atmosphere recommended for storage?
A3: Indole aldehydes can be sensitive to air, leading to oxidation.[4] Storing under an inert gas like nitrogen or argon displaces oxygen and minimizes the risk of oxidative degradation.[5][6]
Q4: What materials should be avoided when handling or storing this compound?
A4: Avoid contact with strong oxidizing agents and strong reducing agents, as they are incompatible with indole-3-carboxaldehyde and can lead to decomposition.[7]
Troubleshooting Guide
Issue 1: Compound has changed color during storage.
-
Possible Cause: Oxidation or polymerization. Exposure to air and/or light can accelerate these processes.
-
Solution:
-
Always store the compound in a tightly sealed container.
-
Before sealing, flush the container with an inert gas like nitrogen or argon.
-
Store the container in a dark location or use an amber vial to protect it from light.
-
Ensure the storage temperature is consistently maintained within the recommended range (0-8°C).[1][2]
-
Issue 2: Reduced purity observed by HPLC/NMR analysis after short-term storage.
-
Possible Cause: Autocondensation or polymerization, which are common decomposition pathways for aldehydes. This can be catalyzed by acidic or basic impurities.
-
Solution:
-
Consider adding a stabilizer. Low concentrations (ppm level) of tertiary amines like triethanolamine or dimethylethanolamine have been shown to stabilize aldehydes against autocondensation.[8]
-
Alternatively, very small amounts of alkaline substances such as sodium carbonate can inhibit polymerization.[9]
-
For a summary of potential stabilizers, refer to Table 2.
-
Issue 3: Inconsistent results in subsequent reactions.
-
Possible Cause: Degradation of the aldehyde functional group.
-
Solution:
-
Confirm the purity of the aldehyde before use.
-
If the compound is stored in a solvent, use it as fresh as possible. Long-term storage in solution is generally not recommended.[5]
-
For applications where the aldehyde is not immediately required, consider converting it to a more stable derivative, such as a propylene glycol acetal, which can be deprotected under mild acidic conditions when needed.[10]
-
Data Presentation
Table 1: Recommended Storage Conditions for Indole Aldehydes
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C | Minimizes degradation kinetics. |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents oxidation.[5][6] |
| Light | Protect from Light (Amber Vial) | Prevents light-induced degradation. |
| Container | Tightly Sealed | Prevents exposure to air and moisture.[11] |
Table 2: Potential Stabilizers for Aldehydes
| Stabilizer Class | Examples | Typical Concentration | Mechanism of Action |
| Tertiary Amines | Triethanolamine, Dimethylethanolamine | 20-100 ppm | Inhibit polymerization and autocondensation.[8] |
| Alkaline Substances | Sodium Carbonate, Potassium Hydroxide | 0.05-20 ppm | Inhibit polymerization and autocondensation.[9] |
| Antioxidants | Butylated Hydroxytoluene (BHT) | 0.01-5% by weight | Scavenge free radicals to prevent oxidation.[12] |
| Acetal Formation | Propylene Glycol | Stoichiometric | Protects the aldehyde group; requires subsequent deprotection.[10] |
Experimental Protocols
Protocol 1: General Procedure for Storage under Inert Atmosphere
-
Place the vial containing this compound into a larger container or a glove box with an inert atmosphere.
-
Carefully open the vial.
-
Flush the headspace of the vial with a gentle stream of nitrogen or argon for 30-60 seconds.
-
Quickly and tightly seal the vial cap.
-
For extra protection, wrap the cap with parafilm.
-
Place the sealed vial in a refrigerator at the recommended temperature (0-8°C), protected from light.
Protocol 2: Small-Scale Stabilization Trial
-
Prepare a stock solution of a potential stabilizer (e.g., 1000 ppm of triethanolamine in a compatible, dry, inert solvent).
-
Weigh a small, known amount of this compound into two separate vials (Test and Control).
-
To the "Test" vial, add the appropriate volume of the stabilizer stock solution to achieve the desired final concentration (e.g., 50 ppm). If the aldehyde is a solid, the stabilizer can be added and the solvent carefully evaporated under an inert stream if necessary, or the stabilizer can be added to a solution of the aldehyde.
-
The "Control" vial should receive the same volume of pure solvent if applicable, or no addition if the aldehyde is stored neat.
-
Store both vials under identical, recommended storage conditions.
-
Monitor the purity of both samples over time using a suitable analytical method like HPLC to evaluate the effectiveness of the stabilizer.
Visualizations
References
- 1. cenmed.com [cenmed.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-FLUOROINDOLE-3-CARBOXALDEHYDE | 2795-41-7 [amp.chemicalbook.com]
- 4. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 5. apexbt.com [apexbt.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 9. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 10. Stabilization of Aldehydes as Propylene Glycol Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Colored Impurities in the Final Product
Observation: The isolated product has a pink, brown, or yellowish tint, instead of the expected pale-yellow solid.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Oxidation of the Indole Ring: Indole derivatives are susceptible to air and light-induced oxidation, leading to colored polymeric impurities.[1] | Decolorization with Activated Charcoal: Before the final crystallization step, treat a solution of the crude product with a small amount of activated charcoal. Gently heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.[1] |
| Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during concentration and storage. | |
| Storage: Store the purified compound in a dark, cool place, preferably under an inert atmosphere.[1] | |
| Residual Acid from Synthesis: Traces of acid from the Vilsmeier-Haack reaction can promote degradation. | Aqueous Work-up: Ensure a thorough aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) after the reaction to neutralize any residual acid before extraction. |
Issue 2: Poor Separation during Column Chromatography
Observation: The desired product and impurities co-elute or show significant tailing/streaking on the chromatography column.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Inappropriate Solvent System: The polarity of the eluent is not optimized for the separation. | TLC Optimization: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/petroleum ether).[1] Aim for an Rf value of 0.2-0.3 for the desired product. |
| Strong Interaction with Silica Gel: The slightly basic nature of the indole nitrogen can lead to strong interactions with the acidic silica gel, causing streaking.[1] | Solvent System Modification: Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to reduce tailing.[1] |
| Column Overloading: Too much crude material has been loaded onto the column. | Reduce Sample Load: A general guideline is to load an amount of crude material that is 1-2% of the weight of the silica gel.[1] |
Issue 3: Product "Oils Out" During Recrystallization
Observation: Instead of forming crystals upon cooling, the compound separates as an oil.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| High Impurity Level: The presence of a significant amount of impurities can lower the melting point of the mixture and inhibit crystallization. | Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization. |
| Inappropriate Solvent: The chosen recrystallization solvent is not suitable for the compound. | Solvent Screening: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for indole derivatives include ethanol, ethyl acetate/hexane, and acetone/water. |
| Cooling Too Rapidly: Rapid cooling can favor oil formation over crystal growth. | Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can help induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: Based on a typical synthesis involving N-methylation of 6-fluoroindole followed by a Vilsmeier-Haack formylation, the most common impurities include:
-
Unreacted 6-fluoro-1-methyl-1H-indole: The starting material for the formylation step.
-
6-Fluoro-1H-indole-3-carbaldehyde: Resulting from incomplete N-methylation.
-
Indole trimers: Potential by-products of the Vilsmeier-Haack reaction.[2]
-
Colored oxidation products: Due to the sensitivity of the indole ring to air and light.[1]
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A common and effective starting point for the purification of indole derivatives by column chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1] We recommend starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity based on TLC analysis.
Q3: How can I effectively remove colored impurities?
A3: Treating a solution of your crude product with activated charcoal is a highly effective method for removing colored impurities.[1] Use a minimal amount of charcoal, as excessive use can lead to a loss of your desired product. After a short treatment period with gentle heating, the charcoal should be removed by hot filtration.
Q4: My purified product is a pale-yellow solid. Is this the expected appearance?
A4: Yes, this compound is typically described as a pale-yellow solid.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
1. TLC Analysis:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a TLC plate.
- Develop the TLC plate using various solvent systems (e.g., hexane/ethyl acetate mixtures of varying polarity).
- Visualize the spots under UV light.
- The optimal eluent system should provide good separation between the product spot (aim for Rf ≈ 0.2-0.3) and impurity spots.[1]
2. Column Preparation:
- Select a glass column of appropriate size for the amount of crude material.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping to ensure even packing.[1]
- Add another thin layer of sand on top of the silica gel bed.[1]
3. Sample Loading:
- Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane).
- Carefully apply the solution to the top of the silica gel bed.
- Allow the solvent to absorb into the silica gel.
4. Elution and Fraction Collection:
- Begin eluting the column with the optimized solvent system.
- Collect fractions in test tubes or flasks.
- Monitor the elution process by TLC analysis of the collected fractions.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
1. Solvent Selection:
- Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethyl acetate and hexane are good starting points.[1]
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent.
- Gently heat the mixture while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.[1]
3. Decolorization (Optional):
- If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
- Briefly heat the mixture to boiling.
- Perform a hot filtration through a fluted filter paper to remove the charcoal.[1]
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Crystal Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: TLC Data for this compound and Potential Impurities
| Compound | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 6-Fluoro-1-methyl-1H-indole (Starting Material) | 80:20 | 0.6 |
| This compound (Product) | 70:30 | 0.3 |
| Colored/Polar Impurities | 50:50 | < 0.1 (often at baseline) |
Note: These are representative Rf values and may vary depending on the specific TLC plate, temperature, and other experimental conditions.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
This technical support guide provides comprehensive information for researchers, scientists, and drug development professionals on the scaled-up synthesis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Degraded Reagents: Phosphorus oxychloride (POCl₃) is sensitive to moisture. N,N-Dimethylformamide (DMF) can decompose to dimethylamine and formic acid. | Use freshly distilled or newly opened, high-purity reagents. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is exothermic and requires careful temperature control for complete formation of the electrophilic Vilsmeier reagent. | Add POCl₃ to DMF dropwise at a low temperature (0-5 °C) with efficient stirring. Allow the reagent to form completely before adding the indole substrate. | |
| Low Reactivity of Substrate: While 6-fluoro-1-methyl-1H-indole is an electron-rich heterocycle, suboptimal reaction temperatures can lead to slow or incomplete conversion. | After the initial addition at low temperature, the reaction mixture may need to be warmed to room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. Monitor progress by TLC or HPLC. | |
| Formation of Significant Byproducts | Presence of Water: Moisture can lead to the formation of undesired side products, including the corresponding carboxylic acid or nitrile. | Ensure all solvents and reagents are anhydrous. Conduct the reaction under a strict inert atmosphere. |
| Overheating or Prolonged Reaction Time: These conditions can lead to the formation of colored impurities and decomposition of the product. | Optimize the reaction temperature and time by monitoring the reaction progress. Once the starting material is consumed, proceed with the work-up promptly. | |
| Formation of 3-cyano-6-fluoro-1-methyl-1H-indole: This can occur if ammonia or its derivatives are present as impurities or used during work-up. | Use high-purity reagents and quench the reaction with a non-ammonia-based solution, such as ice-cold water or a saturated sodium bicarbonate solution.[1] | |
| Difficulties in Product Isolation and Purification | Product Oiling Out: The product may not precipitate as a solid during the aqueous work-up, especially if impurities are present. | Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove excess water before drying and concentrating. |
| Co-elution of Impurities during Chromatography: Similar polarity of the product and certain byproducts can make chromatographic separation challenging. | Utilize a carefully selected solvent system for column chromatography, potentially with a shallow gradient. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be an effective alternative for purification on a larger scale. | |
| Exothermic Reaction During Scale-Up | Poor Heat Dissipation: The formation of the Vilsmeier reagent and the subsequent formylation reaction can be highly exothermic, leading to a runaway reaction in large-scale setups. | Use a reactor with efficient cooling and a large surface area-to-volume ratio. Control the addition rate of reagents to maintain the desired internal temperature. Consider a semi-batch process where one reagent is added portion-wise. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is the most widely used and scalable method for the formylation of electron-rich indoles, including 6-fluoro-1-methyl-1H-indole.[2][3] This method involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are the handling of corrosive and moisture-sensitive POCl₃ and the management of the exothermic nature of the reaction. Proper personal protective equipment (PPE), a well-ventilated fume hood or a closed reactor system, and careful control of reaction temperature are crucial.
Q3: How can I monitor the progress of the Vilsmeier-Haack reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched with water and extracted with an organic solvent before analysis.
Q4: What are the expected yields for this type of reaction?
A4: Yields for the Vilsmeier-Haack formylation of substituted indoles are generally high, often ranging from 80% to over 95% on a laboratory scale. However, yields may be slightly lower on a larger scale due to challenges in mixing and heat transfer.
Q5: Is it necessary to synthesize the starting material, 6-fluoro-1-methyl-1H-indole?
A5: 6-Fluoro-1-methyl-1H-indole may not be readily available in large quantities from commercial suppliers. Therefore, a multi-step synthesis from more common starting materials is often necessary for scale-up. Common routes to substituted indoles include the Fischer, Leimgruber-Batcho, and Madelung syntheses.[4]
Quantitative Data
The following tables summarize typical reaction conditions and yields for the Vilsmeier-Haack formylation of various indole derivatives, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Vilsmeier-Haack Formylation of Substituted Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 91 |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 8 | 89 |
| 6-Chloroindole | POCl₃, DMF | 0 to 90 | 8 | 91 |
Data adapted from various sources, including patent literature.
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-1-methyl-1H-indole (Precursor)
This protocol is a two-step process involving the synthesis of 6-fluoroindole followed by N-methylation.
Step 1a: Synthesis of 6-Fluoroindole via Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add sodium acetate (1.1 eq) and stir for 15 minutes. To this mixture, add freshly distilled acetaldehyde (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 2-3 hours. The formation of the hydrazone may be observed as a precipitate.
-
Cyclization: To the hydrazone mixture, add a strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol. Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 6-fluoroindole.[4]
Step 1b: N-methylation of 6-Fluoroindole
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 6-fluoroindole (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-fluoro-1-methyl-1H-indole.
Protocol 2: Vilsmeier-Haack Formylation of 6-Fluoro-1-methyl-1H-indole
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, under an inert atmosphere, place anhydrous DMF (3.0-5.0 eq). Cool the DMF to 0-5 °C in an ice-salt bath. Add POCl₃ (1.1-1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes.
-
Formylation Reaction: Dissolve 6-fluoro-1-methyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. Monitor the reaction by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 by the slow addition of a cold aqueous solution of sodium hydroxide or sodium carbonate. The product should precipitate as a solid.
-
Purification: Collect the solid product by filtration, wash it thoroughly with cold water, and dry it under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/heptane mixture.
Visualizations
Caption: Overall workflow for the synthesis of the target compound.
Caption: Troubleshooting decision tree for the synthesis.
References
Validation & Comparative
A Comparative Analysis of 6-fluoro-1-methyl-1H-indole-3-carbaldehyde and 1-methyl-1H-indole-3-carbaldehyde for Research and Development
An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, reactivity, and biological implications of 6-fluoro-1-methyl-1H-indole-3-carbaldehyde and its non-fluorinated analogue, 1-methyl-1H-indole-3-carbaldehyde.
This guide provides a detailed comparison of two closely related indole derivatives: this compound and 1-methyl-1H-indole-3-carbaldehyde. The introduction of a fluorine atom at the 6-position of the indole ring can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity, making the fluorinated analogue a compound of particular interest in medicinal chemistry and materials science. This document consolidates available data to assist researchers in selecting the appropriate molecule for their specific application.
Physicochemical and Spectroscopic Properties
The addition of a fluorine atom to the 1-methyl-1H-indole-3-carbaldehyde scaffold results in predictable changes to its fundamental properties. The fluorinated compound exhibits a higher molecular weight and a significantly different melting point, which can influence its solubility and handling characteristics.
| Property | This compound | 1-methyl-1H-indole-3-carbaldehyde |
| CAS Number | 441715-93-1[1] | 19012-03-4[2][3] |
| Molecular Formula | C₁₀H₈FNO[1] | C₁₀H₉NO[2][3] |
| Molecular Weight | 177.18 g/mol [1] | 159.18 g/mol [2][3] |
| Appearance | Yellow powder[1] | Light yellow to orange or brown crystalline powder[2] |
| Melting Point | Not specified; (related 6-fluoroindole-3-carboxaldehyde: 174-178°C[4][5]) | 70-72 °C[2] |
| Boiling Point | Not specified; (related 6-fluoroindole-3-carboxaldehyde: 342.4±22.0 °C[4]) | 186-189 °C (3-4 Torr)[2] |
| Solubility | Soluble in methanol (for the related 6-fluoroindole-3-carboxaldehyde)[4] | Insoluble in water[2] |
Spectroscopic Data Summary:
Spectroscopic analysis is critical for the identification and characterization of these compounds. While a complete side-by-side dataset is not available from a single source, representative NMR data for 1-methyl-1H-indole-3-carbaldehyde is presented below. The presence of fluorine in the 6-fluoro analogue would introduce characteristic C-F coupling in its ¹³C and ¹⁹F NMR spectra, a key differentiator.
-
1-methyl-1H-indole-3-carbaldehyde (¹H NMR, 400 MHz, CDCl₃): δ 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H).[6]
-
1-methyl-1H-indole-3-carbaldehyde (¹³C NMR, 101 MHz, CDCl₃): δ 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69.[6]
Synthesis and Reactivity
Both compounds are typically synthesized via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds like indoles. The core reactivity of the aldehyde group is similar in both molecules, allowing them to serve as versatile building blocks in organic synthesis.
The Vilsmeier-Haack reaction involves the treatment of a substituted indole with a formylating agent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).
The fluorine atom at the 6-position in this compound is an electron-withdrawing group, which can influence the electron density of the indole ring and potentially affect the rate and regioselectivity of further electrophilic substitution reactions. However, the primary reactivity lies in the aldehyde functional group.
Both compounds are valuable precursors for a variety of chemical transformations[2]:
-
Condensation Reactions: They readily undergo Knoevenagel and Aldol condensations. For instance, 1-methyl-1H-indole-3-carbaldehyde is used in base-catalyzed condensation with thiophene-3-acetonitrile.
-
Henry Reactions: Used as reactants to prepare nitroolefins and β-nitroalcohols.
-
Multi-component Reactions: Participate in reactions like the Ugi reaction for the synthesis of quinolinones.
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol.
-
Formation of Schiff Bases: The aldehyde group condenses with primary amines to form Schiff bases, which are important intermediates and ligands.[2]
Biological Activity and Applications
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[7][8] The introduction of fluorine can enhance metabolic stability and cell permeability, often leading to improved pharmacological profiles.[9]
1-methyl-1H-indole-3-carbaldehyde has primarily been utilized as a reactant to synthesize more complex molecules with demonstrated biological potential:
-
Antiviral Agents: It is a precursor for α-ketoamides that act as inhibitors of the Dengue virus protease.
-
Anticancer Agents: It is used to prepare thiazolopyrimidinones, which function as inhibitors of Bcl-2 proteins, key regulators of apoptosis.
-
Antibacterial Agents: Employed in the synthesis of indolyl alkenes via microwave-enhanced Knoevenagel condensation, which have shown antibacterial properties.
This compound is highlighted as a key intermediate in pharmaceutical research, with the fluorine atom enhancing its biological activity and reactivity.[1]
-
Pharmaceutical Development: It serves as a crucial building block for drugs targeting neurological disorders.[1]
-
Biochemical Research: The compound is used in studies involving enzyme inhibition and receptor binding to elucidate metabolic pathways.[1]
-
Other Applications: It has also found use in the development of fluorescent probes for biological imaging and in materials science for organic electronics like OLEDs.[1]
Indole-3-carbaldehyde derivatives, as a class, are known to be agonists of the Aryl Hydrocarbon Receptor (AhR), which plays a role in modulating immune responses at mucosal surfaces.[10] Activation of AhR by these ligands can stimulate the production of IL-22, a cytokine involved in maintaining mucosal homeostasis.
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Indoles
This is a generalized protocol based on the synthesis of indole-3-aldehyde and should be adapted and optimized for the specific N-methylated substrates.[11]
-
Reagent Preparation: A flask equipped with a mechanical stirrer and a dropping funnel is charged with N,N-dimethylformamide (DMF) and cooled in an ice-salt bath.
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with stirring, maintaining a low temperature. This forms the Vilsmeier reagent.
-
Addition of Indole: A solution of the corresponding indole (1-methylindole or 6-fluoro-1-methylindole) in DMF is added slowly to the Vilsmeier reagent, ensuring the temperature does not rise significantly.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 35°C) for a specified time until the reaction is complete, often indicated by the formation of a paste.
-
Quenching and Hydrolysis: The reaction mixture is carefully quenched by the addition of crushed ice, followed by hydrolysis with an aqueous base (e.g., NaOH solution) to decompose the intermediate complex.
-
Isolation: The product precipitates from the solution upon cooling. It is then collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol for DPPH Free Radical Scavenging Assay (Antioxidant Activity)
This is a standard in vitro model to assess antioxidant potential, relevant for compounds developed as therapeutic agents.[12]
-
Preparation of Solutions: A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., DMSO or ethanol). A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is also prepared.
-
Assay Procedure: In a 96-well plate or test tubes, various concentrations of the test compound are added. The DPPH solution is then added to each well/tube and mixed. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting inhibition percentage against compound concentration.
Conclusion
Both 1-methyl-1H-indole-3-carbaldehyde and its 6-fluoro analogue are valuable chemical entities. The non-fluorinated compound is a well-established building block for synthesizing molecules with potential anticancer, antiviral, and antibacterial activities. The introduction of fluorine in This compound is a strategic modification employed in modern drug discovery to enhance pharmacological properties. Its role as an intermediate for drugs targeting neurological disorders and its utility in creating advanced materials and probes underscore its importance.[1] The choice between these two compounds will ultimately depend on the specific goals of the research project, with the fluorinated version offering potential advantages in metabolic stability and biological potency for pharmaceutical applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Methylindole-3-carboxaldehyde | 19012-03-4 [chemicalbook.com]
- 3. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-FLUOROINDOLE-3-CARBOXALDEHYDE | 2795-41-7 [chemicalbook.com]
- 5. 6-FLUOROINDOLE-3-CARBOXALDEHYDE | 2795-41-7 [amp.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
A Comparative Guide to the Synthesis and Properties of Fluorinated vs. Non-Fluorinated Indole-3-Carbaldehydes
For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of modern medicinal chemistry. Indole-3-carbaldehyde and its derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds. The introduction of fluorine into this scaffold can significantly alter its physicochemical and biological properties, often leading to enhanced therapeutic potential. This guide provides an objective comparison of fluorinated and non-fluorinated indole-3-carbaldehydes, supported by experimental data and detailed methodologies.
Introduction to Fluorination in Drug Discovery
The substitution of hydrogen with fluorine is a widely used strategy in drug design to enhance pharmacological profiles.[1] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] In the context of the indole ring, fluorination can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, thereby increasing the compound's half-life and bioavailability.[2]
Synthesis Comparison
The most common and efficient method for synthesizing both non-fluorinated and fluorinated indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[3] This reaction introduces a formyl group (-CHO) onto the electron-rich C3 position of the indole ring. The process involves the formation of an electrophilic Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which is then attacked by the indole.[3]
The synthesis of fluorinated variants typically starts from the corresponding fluorinated indole precursor. The reaction conditions are generally similar, with high yields reported for various substituted indoles.
Table 1: Synthesis of Indole-3-Carbaldehydes via Vilsmeier-Haack Reaction
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [3] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [3] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 95 | [3] |
| 6-Chloro-1H-indole | POCl₃, DMF | RT to 90 | 8 | 91 | [4] |
| 4-Fluoro-2-methyl-aniline (precursor) | POCl₃, DMF | - | - | - | [4] |
Note: The synthesis of fluorinated indole-3-carbaldehydes often proceeds from fluorinated aniline precursors which are first cyclized to form the fluorinated indole ring before formylation.
Properties Comparison
The introduction of a fluorine atom onto the indole scaffold significantly modifies its properties.
Physicochemical Properties
Fluorination generally increases lipophilicity (logP) and can alter the acidity (pKa) of the N-H proton. These changes can have a substantial impact on how the molecule interacts with biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP | Reference |
| Indole-3-carbaldehyde | C₉H₇NO | 145.16 | 193-198 | 1.68-1.98 | [5][6] |
| 5-Fluoro-1H-indole-3-carbaldehyde | C₉H₆FNO | 163.15 | Not specified | Not specified | [7] |
Biological Properties
Fluorination is a proven strategy for enhancing the biological activity and metabolic stability of drug candidates.[2] By blocking metabolic hotspots, fluorinated indoles often exhibit a longer half-life in vivo.[2]
Table 3: Comparative Metabolic Stability of Indole Derivatives
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [2] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [2] |
| 32c | CF₃-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [2] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | [2] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[2]
Experimental Protocols
To ensure reproducibility, detailed experimental protocols for key synthesis and evaluation steps are provided below.
Protocol 1: Vilsmeier-Haack Formylation of Indole
This protocol describes a general procedure for the synthesis of indole-3-carbaldehyde.
Objective: To synthesize indole-3-carbaldehyde from indole using the Vilsmeier-Haack reaction.[3]
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Cool a solution of N,N-dimethylformamide (DMF) in a round-bottom flask using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring. Maintain the temperature at 0°C.
-
After the addition is complete, add the indole substrate to the mixture.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 85-90°C for several hours (e.g., 6-8 hours).[3][4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully add a saturated sodium carbonate solution to neutralize the acid and precipitate the product.
-
Filter the resulting solid, wash with water, and dry to obtain the crude indole-3-carbaldehyde.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a common method to assess a compound's susceptibility to metabolism by CYP450 enzymes.[2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated indoles)
-
Liver microsomes (e.g., from rat, mouse, or human)
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to another tube containing ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.
-
Data Calculation: Plot the natural logarithm of the remaining parent compound concentration against time. The slope of the linear regression line gives the rate constant (k). The half-life is calculated as t½ = 0.693 / k.
Conclusion
The strategic incorporation of fluorine into the indole-3-carbaldehyde scaffold is a powerful tool for medicinal chemists. While the synthesis of both fluorinated and non-fluorinated analogs can be achieved efficiently via methods like the Vilsmeier-Haack reaction, the resulting properties differ significantly. Experimental data consistently demonstrate that fluorination can enhance metabolic stability, a critical parameter for drug viability.[2] These modifications can also modulate binding affinity and other physicochemical properties, making the comparative analysis of these compounds essential for the rational design of novel therapeutics. The protocols and data presented here serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 7. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde and Other Fluorescent Precursors
Introduction to 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] Its indole core is a common motif in biologically active molecules, and the strategic placement of a fluorine atom and a methyl group can modulate its electronic properties, lipophilicity, and metabolic stability. The carbaldehyde group at the 3-position provides a reactive handle for further chemical modifications, making it a valuable precursor for the synthesis of more complex molecules, including fluorescent probes for biological imaging.[1]
Qualitative Comparison with Other Fluorescent Precursors
Indole derivatives are known to exhibit fluorescence, often with sensitivity to their local environment, such as solvent polarity and pH. The introduction of a fluorine atom, as in 6-fluoroindole, can enhance fluorescence properties and photostability. The donor-π-acceptor (D-π-A) architecture, which can be formed by the indole ring (donor), a conjugated system, and an electron-withdrawing group like the carbaldehyde, is a common strategy for designing fluorophores with desirable photophysical properties.
In comparison to traditional fluorescent precursors like fluorescein, rhodamine, and BODIPY, indole-based fluorophores derived from precursors such as this compound may offer advantages in terms of smaller size, which can be beneficial for minimizing steric hindrance when labeling biological molecules. However, they may also exhibit lower quantum yields and photostability compared to the more robust and highly fluorescent commercial dyes.
Quantitative Performance Data of Alternative Fluorescent Precursors
To provide a clear benchmark for performance, the following table summarizes the key photophysical properties of three widely used classes of fluorescent dyes that serve as alternatives to custom-synthesized probes.
| Fluorescent Precursor | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| Fluorescein | ~494 | ~518 | ~75,000 | ~0.92 (in 0.1 M NaOH)[2][3] | Moderate |
| Rhodamine B | ~555 | ~580 | ~106,000 | ~0.70 (in ethanol)[4] | High |
| BODIPY FL | ~503 | ~512 | ~80,000 | >0.90 | High |
Experimental Protocols
To facilitate the characterization of this compound or other novel fluorescent precursors, the following are detailed methodologies for key experiments.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Test compound (e.g., this compound)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent (e.g., ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of five dilutions of both the test compound and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the selected excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using the fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
Determine the gradient of the straight line for both plots.
-
Calculate the quantum yield of the test compound using the following equation:
Φsample = Φstandard × (Gradientsample / Gradientstandard) × (ηsample² / ηstandard²)
where Φ is the quantum yield and η is the refractive index of the solvent.
Assessment of Photostability
Photostability is assessed by measuring the decrease in fluorescence intensity upon continuous exposure to an excitation light source.
Materials:
-
Solution of the fluorescent compound of interest
-
Fluorometer with a time-scan mode
-
Light source (e.g., xenon arc lamp)
Procedure:
-
Prepare a solution of the fluorescent compound in a quartz cuvette.
-
Place the cuvette in the fluorometer.
-
Set the excitation and emission wavelengths to the maxima of the compound.
-
Record the fluorescence intensity over an extended period (e.g., 30-60 minutes) under continuous illumination from the excitation source.
-
Plot the fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the photostability of the compound. A slower decay indicates higher photostability.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Workflow for Relative Quantum Yield Measurement.
Caption: Application of Indole Precursor in Probe Development.
References
- 1. Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff Bases | Semantic Scholar [semanticscholar.org]
- 4. flore.unifi.it [flore.unifi.it]
Validating the Performance of Novel Indole Derivatives in OLEDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics continues to be a fertile ground for innovation, with the development of novel materials driving significant advancements in Organic Light-Emitting Diodes (OLEDs). Among the diverse classes of organic molecules, indole derivatives are gaining attention for their potential to enhance the performance of OLED devices. This guide focuses on the validation of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a compound recognized for its applications in material science, as a potential component in OLEDs.[1]
While specific performance data for this particular indole derivative in published OLED research is not yet widely available, this guide provides a framework for its evaluation. We present a comparative analysis against established, high-performance materials currently used in various layers of OLED devices. The provided data on these alternative materials serves as a benchmark for the performance metrics that this compound would need to meet or exceed to be considered a viable candidate for next-generation displays and lighting.
The Role of Functional Layers in OLEDs
An OLED is a multilayered device where the injection, transport, and recombination of charge carriers (holes and electrons) lead to the emission of light. The efficiency and stability of an OLED are critically dependent on the materials used in each of its functional layers. The primary layers include the Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL).
Performance Benchmarking: A Comparative Analysis
To validate the potential of this compound, its performance should be quantified and compared against current state-of-the-art materials. The following tables summarize the performance of well-established materials used as hole transport, electron transport, and emissive layers in OLEDs.
Table 1: Comparison of Hole Transport Layer (HTL) Materials
The HTL facilitates the efficient transport of holes from the anode to the emissive layer. Key performance indicators include high hole mobility and appropriate energy levels to ensure efficient charge injection.
| Material | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (%) | Turn-on Voltage (V) |
| NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) | ~2.75 - 5.5 | Not widely reported | Not widely reported | ~3.1 - 4.5 |
| TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) | ~21.1 - 55.74 | ~18.58 - 29.28 | ~10.6 - 21.59 | ~2.6 - 3.5 |
Note: Performance is highly dependent on the overall device architecture.[2]
Table 2: Comparison of Electron Transport Layer (ETL) Materials
The ETL is responsible for the efficient transport of electrons from the cathode to the emissive layer and often serves to block holes from reaching the cathode.
| Material | Electron Mobility (cm²/Vs) | LUMO Level (eV) | Application Note |
| Alq₃ (Tris(8-hydroxyquinolinato)aluminium) | ~10⁻⁶ | ~3.0 | A common ETL, also used as a green emitter. |
| TPBI (1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene) | ~10⁻⁵ | ~2.7 | Offers better hole blocking than Alq₃ due to a higher IP.[3] |
| PBD (2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) | ~10⁻⁶ | ~2.4 | One of the earliest and widely studied ETMs.[3] |
Table 3: Performance of High-Efficiency Blue and Green Emitters
The emissive layer is where light is generated. The choice of emitter determines the color and efficiency of the OLED. The following are examples of high-performing blue and green emitting systems.
| Emitter Type | Host Material | Color | Maximum External Quantum Efficiency (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| Fluorescent Blue | DPEPO | Blue | 29.6 | >10,000 cd/m² | Not Reported | (0.12, 0.20) |
| Phosphorescent Green | m-CF-PhCz | Green | 20.3 | 74.6 | Not Reported | (0.34, 0.62)[4] |
| Phosphorescent Green | Xanthone/Dibenzofuran based | Green | >20% | 183.1 | 247.3 | Not Reported |
Experimental Protocols for Performance Validation
To ascertain the performance of this compound within an OLED, a series of standardized fabrication and characterization protocols must be followed.
OLED Fabrication
-
Substrate Preparation : Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to enhance the work function of the ITO.
-
Thin Film Deposition : The organic layers and the metal cathode are deposited onto the ITO substrate in a high-vacuum thermal evaporation system. The deposition rates and thicknesses of each layer are monitored in situ using a quartz crystal microbalance. A typical device structure could be: ITO / HTL / EML (Host:Emitter) / ETL / LiF / Al.
-
Encapsulation : To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics : The J-V-L characteristics are measured using a source meter and a photometer. This provides information on the turn-on voltage, current density, and luminance of the device.
-
Electroluminescence (EL) Spectra and CIE Coordinates : The EL spectra are recorded using a spectrometer. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra to quantify the color of the emitted light.
-
External Quantum Efficiency (EQE) and Power Efficiency : The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum. The power efficiency (in lm/W) is calculated from the luminance and the operating voltage.
-
Operational Lifetime : The operational lifetime of the device is typically defined as the time it takes for the initial luminance to decrease by 50% (LT50) under a constant current drive.
Visualization of OLED Workflow and Structure
To better understand the processes involved in OLED fabrication and operation, the following diagrams are provided.
Conclusion
The validation of new materials like this compound is crucial for the continued advancement of OLED technology. While direct performance data for this specific compound remains to be published, this guide provides the necessary context for its evaluation. By fabricating and characterizing OLED devices using this indole derivative in various functional roles and comparing the results against the established benchmarks of materials like NPB, TAPC, Alq₃, and high-performance emitters, researchers can effectively determine its potential and viability. The experimental protocols and comparative data presented herein offer a clear pathway for the systematic and rigorous assessment of novel materials in the exciting field of organic electronics.
References
Comparative study of the biological activity of fluorinated and non-fluorinated indole derivatives
A deep dive into how the strategic incorporation of fluorine atoms into the indole scaffold can significantly enhance the pharmacological properties of these versatile compounds.
The indole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A key strategy in modern drug discovery is the introduction of fluorine atoms into lead compounds to modulate their physicochemical and biological profiles. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced potency and improved pharmacokinetic properties.[1][2] This guide provides a comparative study of fluorinated and non-fluorinated indole derivatives, supported by experimental data, to illuminate the impact of fluorination on their biological activity.
Data Presentation: A Quantitative Comparison
The following tables summarize the inhibitory activities of various fluorinated and non-fluorinated indole derivatives against key enzymes and cancer cell lines. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a biological target by 50%), highlights the significant increase in potency often observed with fluorination.
| Table 1: Enzyme Inhibition Data | |||
| Enzyme Target | Compound Type | Fluorine Substitution | IC50 |
| Tryptophan 2,3-dioxygenase (TDO2) | Indole Derivative A | None | > 10 µM[2] |
| 6-fluoroindole derivative 71a | 6-F | < 1 µM[2] | |
| Rho-associated coiled-coil containing protein kinase 1 (ROCK1) | Indazole Derivative | None | > 5000 nM[2] |
| 6-fluoroindazole 52 | 6-F | 14 nM[2] | |
| Acetylcholinesterase (AChE) | Indole-based thiadiazole 8 | para-fluoro | 0.15 µM[3] |
| Butyrylcholinesterase (BuChE) | Indole-based thiadiazole 8 | para-fluoro | 0.20 µM[3] |
| EGFR Kinase | Indole Derivative 16 | - | 0.005 µM[4] |
| SRC Kinase | Indole Derivative 16 | - | 0.002 µM[4] |
| Table 2: Anticancer Activity Data (Cell Viability) | |||
| Cell Line | Compound Type | Fluorine Substitution | IC50/GI50 |
| Panc-1, MCF-7, A-549 | 5-chloro-indole-2-carboxylate derivatives (3a-e) | - | GI50: 29 nM - 42 nM[5] |
| LOX-IMVI (Melanoma) | m-piperidinyl derivative (3e) | - | IC50: 0.96 µM[5] |
| L1210 (Mouse Leukemia) | Aminopterin | None | - |
| 3'-Fluoroaminopterin | 3'-F | Twice as toxic as aminopterin[6] | |
| HuTu80 (Human Stomach Cancer) | Aminopterin | None | - |
| 3'-Fluoroaminopterin | 3'-F | Twice as toxic as aminopterin[6] |
| Table 3: Antimicrobial Activity Data (Zone of Inhibition) | |||
| Microorganism | Compound Type | Fluorine Substitution | Inhibition Zone (mm) at 100 µg/mL |
| S. aureus | 5-fluoroindoline-2,3-dione hydrazone | 5-F | -[7] |
| E. coli | 5-fluoroindoline-2,3-dione hydrazone | 5-F | -[7] |
| P. aeruginosa | 5-fluoroindoline-2,3-dione hydrazone | 5-F | -[7] |
| C. albicans | 5-fluoroindoline-2,3-dione hydrazone | 5-F | -[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of indole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[8]
-
Incubation: Incubate the plate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9]
-
Reagent Preparation:
-
Prepare a 2X kinase solution in Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the indole derivative inhibitors in Kinase Assay Buffer with a final DMSO concentration of 1-2%. Also, prepare a vehicle control (DMSO only) and a no-inhibitor control.[9]
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted indole derivative or control to the wells of a white, opaque 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.[9]
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the indole derivative relative to the no-inhibitor control.[9]
-
Antimicrobial Susceptibility Test (Zone of Inhibition)
The zone of inhibition test is a qualitative method to assess the antimicrobial activity of a compound.[10][11]
-
Inoculation: Using a sterile swab, a suspension of the pure microbial culture is spread evenly over the surface of a sterile agar plate.[10]
-
Compound Application: A sterile filter paper disc (approximately 6 mm in diameter) is impregnated with the test compound at a desired concentration.[12] The disc is then placed on the center of the agar plate.[10]
-
Incubation: The agar plate is incubated for 18-24 hours at a temperature suitable for the test microorganism.[10]
-
Observation and Measurement: If the compound inhibits microbial growth, a clear zone (the zone of inhibition) will appear around the disc.[10] The diameter of this zone is measured in millimeters.[13] The size of the zone of inhibition correlates with the potency of the antimicrobial agent.[11]
Mandatory Visualizations
References
- 1. daneshyari.com [daneshyari.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencebuddies.org [sciencebuddies.org]
A Comparative Analysis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde and Commercial Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel fluorophore, 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, against widely used commercial fluorescent dyes: DAPI, Hoechst 33342, and Fluorescein Isothiocyanate (FITC). The following sections detail the photophysical properties, recommended experimental protocols for comparative analysis, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical properties of the selected fluorescent dyes. These parameters are critical for determining the suitability of a dye for specific applications in fluorescence microscopy and cellular imaging.
| Property | This compound (proxy data) | DAPI | Hoechst 33342 | FITC |
| Excitation Max (λex) | Not Reported | ~358 nm | ~350 nm | ~495 nm[2][3] |
| Emission Max (λem) | Not Reported | ~461 nm | ~461 nm | ~525 nm[2][3] |
| Molar Extinction Coefficient (ε) | High (Implied)[1] | ~27,000 M⁻¹cm⁻¹ | ~42,000 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹[2][3] |
| Quantum Yield (Φ) | ~0.66-0.70 (in DMSO)[1] | ~0.92 (DNA-bound) | ~0.4 (DNA-bound) | ~0.92[2][3] |
| Solvent/Binding Condition | DMSO | DNA-bound | DNA-bound | Aqueous Buffer |
| Cell Permeability | Not Reported | Permeant (at high conc.) | Permeant | Generally Impermeant |
| Primary Application | Potential for organic fluorescent and semiconductor material[1] | Nuclear Staining | Nuclear Staining | Immunofluorescence, Flow Cytometry[2][3] |
Experimental Protocols
To facilitate a direct and robust comparison of this compound with other fluorescent dyes, the following detailed experimental protocols are provided.
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of a test compound relative to a well-characterized standard.
Materials:
-
Test compound (this compound)
-
Standard fluorescent dye with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent (e.g., DMSO, ethanol, or phosphate-buffered saline)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test compound and the standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test compound and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance: For each dilution, measure the absorbance at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each measurement.
-
Plot Data: For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test compound (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_test and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the test compound and the standard, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test compound and the standard, respectively.
-
Assessment of Photostability
Objective: To evaluate the photostability of a fluorescent dye by measuring its photobleaching rate.
Materials:
-
Fluorescently labeled sample (e.g., dye solution, stained cells)
-
Fluorescence microscope with a stable light source (e.g., laser or mercury lamp) and a sensitive camera
-
Immersion oil (if using an oil immersion objective)
-
Image analysis software (e.g., ImageJ, Fiji)
Procedure:
-
Sample Preparation: Prepare a sample with the fluorescent dye. For cellular imaging, incubate the cells with the dye according to the desired protocol and mount them on a microscope slide.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the fluorescent dye.
-
Focus on the sample.
-
-
Image Acquisition:
-
Acquire an initial image (t=0) using a defined set of acquisition parameters (e.g., exposure time, laser power).
-
Continuously illuminate a specific region of interest (ROI).
-
Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using the image analysis software, measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of its initial value is the photobleaching half-life, a measure of photostability.
-
Mandatory Visualization
Signaling Pathway: Simplified Apoptosis Pathway
The following diagram illustrates a simplified signaling pathway of apoptosis, a cellular process often studied using fluorescent probes to visualize nuclear morphology changes.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Experimental Workflow: Fluorescent Dye Comparison
This workflow outlines the key steps in comparing the performance of a novel fluorescent dye against established standards.
Caption: A flowchart for the comparative evaluation of fluorescent dyes.
Logical Relationship: Fluorescent Dye Selection
The selection of an appropriate fluorescent dye is a critical decision in experimental design. This diagram illustrates the logical considerations involved in this process.
Caption: A decision-making diagram for selecting a suitable fluorescent dye.
References
The Impact of Fluorination on Indole-3-Carbaldehyde Derivatives: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination is critical in modern medicinal chemistry. This guide provides an objective comparison of fluorinated indole-3-carbaldehyde derivatives and their non-fluorinated counterparts, supported by experimental data, to elucidate their structure-activity relationships (SAR). The strategic incorporation of fluorine into the indole scaffold has been shown to significantly enhance the pharmacological properties of these compounds, including metabolic stability and binding affinity.
The indole-3-carbaldehyde framework is a versatile scaffold in drug discovery, known to interact with a variety of biological targets.[1][2] Fluorination, the introduction of fluorine atoms into a molecule, can dramatically alter its physicochemical properties. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can modulate a molecule's lipophilicity, basicity, and conformation. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.[3] This guide explores these effects through a comparative analysis of fluorinated indole derivatives in several key therapeutic areas.
Comparative Analysis of Biological Activity
The introduction of fluorine into the indole ring system can have a profound impact on the biological activity of indole-3-carbaldehyde derivatives. The position and number of fluorine substituents can fine-tune the molecule's interaction with its target, leading to enhanced inhibitory or antagonistic effects.
Leukotriene Receptor Antagonism
A study on a series of 3-(arylmethyl)-1H-indole-5-carboxamides, derived from an indole-3-carbaldehyde scaffold, demonstrated the potent effect of fluorinated substituents on leukotriene receptor antagonism. These receptors are implicated in inflammatory conditions such as asthma. The data below highlights a potent fluorinated derivative.[4]
| Compound ID | Structure / Description | K_i (nM) vs. [³H]LTD₄ | pK_B vs. LTE₄ (guinea pig trachea) | Oral ED₅₀ (µmol/kg) vs. LTD₄-induced bronchoconstriction |
| 38p (Zeneca ZD3523) | 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide | 0.42 | 10.13 ± 0.14 | 1.14 |
Enzyme Inhibition
Fluorinated indoles have shown significant potential as inhibitors of various enzymes implicated in disease.
Tryptophan 2,3-dioxygenase (TDO2) Inhibition: TDO2 is a key enzyme in the kynurenine pathway and a target for cancer therapy. A series of 6-fluoroindole derivatives have demonstrated potent inhibition of human TDO2.[3]
| Compound | Fluorine Substitution | IC₅₀ (µM) |
| 71a | 6-F | < 1 |
| 72 | 6-F | < 1 |
| 73a | 6-F | < 1 |
Myeloperoxidase (MPO) Inhibition: MPO is involved in inflammatory processes. A fluoroindole derivative with a three-carbon side chain and an amide group showed high inhibitory potency.[5]
| Compound | Description | IC₅₀ (nM) |
| Fluoroindole derivative | 3-alkylindole with a three-carbon side chain and an amide group | 18 |
Xanthine Oxidase (XO) Inhibition: While not a direct fluorination of the indole ring, a hybrid molecule incorporating indole-3-carboxaldehyde and a methoxy-substituted isatin ring demonstrated potent XO inhibition. This highlights the utility of the indole-3-carbaldehyde scaffold in designing enzyme inhibitors.[6]
| Compound ID | Description | IC₅₀ (µM) |
| A19 | Triazole-linked isatin-indole-3-carboxaldehyde hybrid with a 5-methoxyisatin moiety | 0.37 |
Antiviral Activity
Fluorinated indole derivatives have also been investigated for their antiviral properties, particularly against HIV-1. A series of benzenesulfonyl fluorinated-indolecarboxamide derivatives showed potent activity against wild-type HIV-1 non-nucleoside reverse transcriptase (NNRT).[3]
| Compound ID | Fluorine Substitution | ED₅₀ (nM) in MT-4 cells | ED₅₀ (nM) in C8166 cells |
| 20h | 4-fluoroindole | 0.5 | 0.8 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols for the activities described above.
Leukotriene Receptor Binding Assay ([³H]LTD₄ Displacement)[4]
-
Membrane Preparation: Guinea pig lung membranes were prepared and suspended in a suitable buffer.
-
Binding Assay: The assay was performed in a final volume of 250 µL containing the membrane preparation, 0.2 nM [³H]LTD₄, and varying concentrations of the test compound.
-
Incubation: The mixture was incubated at room temperature for 30 minutes.
-
Filtration: The reaction was terminated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The K_i values were calculated using the Cheng-Prusoff equation.
Tryptophan 2,3-dioxygenase (TDO2) Inhibition Assay[3]
A detailed protocol for a TDO2 inhibition assay typically involves:
-
Enzyme and Substrate Preparation: Recombinant human TDO2 and L-tryptophan are prepared in an appropriate assay buffer.
-
Inhibitor Preparation: Test compounds are dissolved in DMSO and serially diluted.
-
Assay Reaction: The enzyme, substrate, and inhibitor are incubated together. The reaction measures the conversion of tryptophan to N-formylkynurenine.
-
Detection: The product formation is monitored spectrophotometrically at a specific wavelength.
-
Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Myeloperoxidase (MPO) Mediated Taurine Chlorination Assay[5]
-
Reagent Preparation: Human MPO, taurine, and hydrogen peroxide (H₂O₂) are prepared in a suitable buffer.
-
Inhibitor Preparation: Test compounds are dissolved and serially diluted.
-
Assay Reaction: MPO is pre-incubated with the inhibitor, followed by the addition of taurine and H₂O₂ to initiate the reaction.
-
Detection: The formation of taurine chloramine is detected by the oxidation of a chromogenic substrate.
-
Data Analysis: IC₅₀ values are calculated from the concentration-response curves.
Xanthine Oxidase (XO) Inhibition Assay[6]
-
Enzyme and Substrate Preparation: Xanthine oxidase and its substrate, xanthine, are prepared in a phosphate buffer.
-
Inhibitor Preparation: Test compounds are dissolved in a suitable solvent and serially diluted.
-
Assay Reaction: The enzyme is pre-incubated with the test compound before the addition of xanthine. The reaction produces uric acid and hydrogen peroxide.
-
Detection: The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm.
-
Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition versus the inhibitor concentration.
Anti-HIV-1 Replication Assay[3]
-
Cell Culture: Human T-lymphocyte cells (e.g., MT-4 or C8166) are cultured in an appropriate medium.
-
Infection: Cells are infected with a known amount of HIV-1.
-
Treatment: The infected cells are treated with various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for a period of time to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is determined using methods such as the MTT assay, which measures cell viability (protection from virus-induced cell death).
-
Data Analysis: The effective concentration (EC₅₀) that inhibits 50% of viral replication is calculated.
Visualizing the Workflow
The general process for the synthesis and evaluation of fluorinated indole-3-carbaldehyde derivatives can be visualized as a streamlined workflow.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a potent, orally active antagonist of leukotrienes D4 and E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic and Conceptual Comparison of 6-Fluoro- and 6-Chloro-1-methyl-1H-indole-3-carbaldehyde for Drug Discovery
For Immediate Release
This guide provides a detailed comparative analysis of the spectroscopic properties of 6-fluoro-1-methyl-1H-indole-3-carbaldehyde and 6-chloro-1-methyl-1H-indole-3-carbaldehyde. These halogenated indole derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their potential as key intermediates in the synthesis of novel therapeutic agents. This document summarizes available spectroscopic data, outlines relevant experimental protocols, and presents conceptual diagrams of associated biological pathways to provide a comprehensive resource for the scientific community.
Spectroscopic Data Summary
Table 1: General Properties
| Property | This compound | 6-chloro-1-methyl-1H-indole-3-carbaldehyde |
| Molecular Formula | C₁₀H₈FNO[1] | C₁₀H₈ClNO |
| Molecular Weight | 177.18 g/mol [1] | 193.63 g/mol |
| Appearance | Yellow powder[1] | Pale yellow solid |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton | This compound (Predicted) | 6-chloro-1-methyl-1H-indole-3-carbaldehyde (Experimental) |
| CHO | ~9.9 ppm (s) | 9.95 ppm (s) |
| H-2 | ~7.7 ppm (s) | 7.66 ppm (s) |
| H-4 | ~7.3 ppm (dd) | 7.35 ppm (s) |
| H-5 | ~7.0 ppm (td) | 7.30-7.27 ppm (m) |
| H-7 | ~8.1 ppm (dd) | 8.21 ppm (d, J = 8.4 Hz) |
| N-CH₃ | ~3.8 ppm (s) | 3.84 ppm (s) |
Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Carbon | 1-ethyl-6-fluoro-1H-indole-3-carbaldehyde (Experimental) | 6-chloro-1-methyl-1H-indole-3-carbaldehyde (Predicted) |
| C=O | 184.33 | ~184.5 |
| C-2 | 118.25 | ~118.0 |
| C-3 | 137.93 | ~138.0 |
| C-3a | 123.31 (d, J=10 Hz) | ~124.0 |
| C-4 | 121.75 (d, J=1 Hz) | ~122.0 |
| C-5 | 111.45 (d, J=24 Hz) | ~123.0 |
| C-6 | 160.62 (d, J=241 Hz) | ~129.0 |
| C-7 | 96.70 (d, J=26 Hz) | ~110.0 |
| C-7a | 137.25 (d, J=12 Hz) | ~137.5 |
| N-CH₃ | 42.05 (for N-CH₂CH₃) | ~33.7 |
| Note: Data for the N-ethyl analogue is provided as a close approximation.[2] |
Table 4: Mass Spectrometry Data
| Compound | Ion | m/z (Calculated) | m/z (Found) |
| 1-ethyl-6-fluoro-1H-indole-3-carbaldehyde | [M+H]⁺ | 192.0819 | 192.0820[2] |
| 6-chloro-1-methyl-1H-indole-3-carbaldehyde | [M]⁺ | 193.0294 | - |
| Note: Data for the N-ethyl analogue is provided as a close approximation. |
Experimental Protocols
Synthesis: Vilsmeier-Haack Formylation of N-methylindoles
A common and effective method for the synthesis of 1-methyl-1H-indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[3] This reaction introduces a formyl group at the electron-rich C3 position of the indole ring.
-
Reagents and Equipment:
-
6-substituted-1-methyl-1H-indole (fluoro or chloro)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous reaction solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Round-bottom flask with a magnetic stirrer and a reflux condenser
-
Ice bath
-
Sodium hydroxide solution for workup
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.
-
Dissolve the 6-substituted-1-methyl-1H-indole in an anhydrous solvent and add it to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature or gently heat to drive the reaction to completion (monitoring by TLC).
-
After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted-1-methyl-1H-indole-3-carbaldehyde.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory on an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Conceptual Signaling Pathways
Indole-3-carbaldehyde and its derivatives have been shown to possess a range of biological activities, including anti-inflammatory and immunomodulatory effects. The diagrams below illustrate conceptual signaling pathways that may be modulated by these compounds.
References
The N-Methyl Group in Fluorinated Indole-3-Carbaldehydes: A Comparative Evaluation of Synthesis and Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-methylated and non-N-methylated fluorinated indole-3-carbaldehydes. We delve into their synthesis and present available experimental data on their biological activities, offering insights into the potential influence of the N-methyl group.
The strategic introduction of a fluorine atom into the indole ring system is a well-established method in medicinal chemistry to enhance metabolic stability and biological potency.[1] Concurrently, modifications at the indole nitrogen, such as N-methylation, can significantly impact a molecule's physicochemical properties and its interactions with biological targets. This guide focuses on the comparative evaluation of these two structural modifications in the context of indole-3-carbaldehydes, a key scaffold in the development of various therapeutic agents.
Synthesis of Fluorinated Indole-3-Carbaldehydes
The primary synthetic route to indole-3-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich indole ring using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4][5][6] This method is applicable to both N-methylated and non-N-methylated indole precursors.
Synthesis Workflow
References
Comparative Analysis of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde Based Probes: A Guide to Assessing Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The utility of a chemical probe is intrinsically linked to its specificity. An ideal probe interacts selectively with its intended target, thereby enabling the accurate dissection of biological pathways and the validation of therapeutic targets. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1] Consequently, probes based on this scaffold, such as those derived from 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, hold significant promise. However, the potential for off-target interactions necessitates a thorough evaluation of their cross-reactivity profile.
Currently, there is a lack of publicly available, direct experimental data on the cross-reactivity of probes derived from this compound. This guide, therefore, provides a comprehensive framework for researchers to systematically evaluate the selectivity of such probes and to compare their performance against relevant alternatives. The experimental protocols and data presentation formats outlined herein are designed to facilitate a rigorous and objective assessment.
Strategies for Assessing Probe Selectivity
A multi-pronged approach is essential for a comprehensive understanding of a probe's selectivity. This typically involves a combination of computational prediction, in vitro biochemical assays, and cell-based or proteome-wide profiling.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison between a novel probe, such as one based on this compound, and alternative compounds, all quantitative data should be systematically tabulated. The following tables provide a template for organizing experimental findings.
Table 1: Comparison of In Vitro Binding Affinity and Selectivity
| Probe/Compound | Intended Target | Kd / IC50 (nM) for Intended Target | Alternative Target(s) | Kd / IC50 (nM) for Alternative Target(s) | Assay Method |
| This compound Probe | e.g., Kinase A | [Experimental Value] | e.g., Kinase B, Kinase C | [Experimental Values] | KINOMEscan |
| Alternative Probe 1 (e.g., Staurosporine) | Pan-Kinase | [Value] | Multiple | [Values] | KINOMEscan |
| Alternative Probe 2 (e.g., Sunitinib) | VEGFR, PDGFR | [Value] | c-KIT, FLT3 | [Values] | KINOMEscan |
Table 2: Cellular Target Engagement and Off-Target Effects
| Probe/Compound | Cellular Target Engagement (EC50, nM) | Phenotypic Effect(s) | Off-Target Phenotype(s) Observed | Method(s) |
| This compound Probe | [Experimental Value] | [e.g., Inhibition of cell proliferation] | [e.g., Apoptosis at high concentrations] | CETSA, Phenotypic Screening |
| Alternative Probe 1 | [Value] | [Description] | [Description] | CETSA, Phenotypic Screening |
| Alternative Probe 2 | [Value] | [Description] | [Description] | CETSA, Phenotypic Screening |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity studies. The following are generalized protocols for key experiments.
In Silico Off-Target Prediction
Before embarking on extensive experimental work, computational methods can predict potential off-target interactions based on the chemical structure of the probe.[2] This can help in prioritizing experimental assays.
-
Protocol:
-
Obtain the 2D structure (SMILES format) of the this compound based probe.
-
Utilize off-target prediction software or web servers (e.g., SwissTargetPrediction, SuperPred, or commercial platforms).
-
Input the probe's structure and run the prediction against databases of known protein targets.
-
Analyze the output, which typically provides a ranked list of potential targets based on structural similarity to known ligands.
-
This list of putative off-targets can then be used to inform the selection of proteins or protein families for in vitro screening.
-
KINOMEscan® Profiling for Kinase Inhibitor Probes
For probes designed to target kinases, a broad selectivity screen against a large panel of kinases is the industry standard. The KINOMEscan® platform employs a competition binding assay to quantify the interactions of a test compound with hundreds of kinases.[3][4]
-
Protocol:
-
The probe of interest is tested at a specified concentration (e.g., 1 µM) against a panel of over 480 human kinases.[4]
-
The assay measures the ability of the probe to displace a proprietary, immobilized ligand from the kinase active site.
-
The amount of kinase captured on the solid support is quantified using qPCR.[5]
-
Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding.
-
For significant "hits" (e.g., >90% inhibition), a Kd (dissociation constant) is determined by running the assay with a range of probe concentrations.
-
The results are visualized using a TREEspot® diagram, which provides a graphical representation of the probe's interactions across the human kinome.
-
Competitive Binding Assay
Competitive binding assays are used to determine the binding affinity of an unlabeled compound (the probe) to a target by measuring its ability to displace a labeled ligand.[6][7]
-
Protocol:
-
A labeled ligand (e.g., fluorescent or radiolabeled) with a known affinity for the target protein is selected.
-
The target protein and the labeled ligand are incubated at concentrations appropriate for the known Kd of their interaction.[8]
-
The this compound based probe is then titrated into the reaction mixture at increasing concentrations.
-
The displacement of the labeled ligand is measured (e.g., by changes in fluorescence polarization or radioactivity).[9]
-
The data is plotted as the percentage of labeled ligand displaced versus the concentration of the probe.
-
An IC50 value (the concentration of the probe that displaces 50% of the labeled ligand) is calculated from the resulting dose-response curve.
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy to identify the protein targets of a probe in a complex biological sample, such as a cell lysate or even in living cells.[10][11]
-
Protocol:
-
Synthesize an analog of the this compound probe that incorporates a reporter tag (e.g., biotin or a clickable alkyne) and a reactive group for covalent modification of the target.
-
Incubate the ABPP probe with a proteome (e.g., cell lysate).
-
For probes with a clickable tag, perform a click chemistry reaction to attach a fluorescent dye or biotin.
-
Separate the proteins by SDS-PAGE and visualize the labeled proteins by in-gel fluorescence scanning.
-
For identification of the labeled proteins, the biotin-tagged proteins are enriched using streptavidin beads.
-
The enriched proteins are digested (e.g., with trypsin), and the resulting peptides are identified by liquid chromatography-mass spectrometry (LC-MS/MS).
-
To confirm that the identified proteins are true targets, a competition experiment is performed where the proteome is pre-incubated with the original, unlabeled probe before the addition of the ABPP probe. A reduction in labeling indicates a specific interaction.
-
Mandatory Visualizations
Caption: Workflow for assessing the cross-reactivity of a chemical probe.
Caption: Experimental workflow of a competitive binding assay.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. youtube.com [youtube.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Disclaimer: The following procedures are based on established best practices for laboratory chemical waste management. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
The proper disposal of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is critical for ensuring laboratory safety and environmental protection. This compound is classified as a halogenated organic aldehyde and must be treated as hazardous waste.[1][2] Adherence to strict disposal protocols minimizes risks to personnel and the environment.
Immediate Safety and Hazard Assessment
Before handling for disposal, it is essential to understand the potential hazards. As an indole derivative, it may cause skin, eye, and respiratory irritation.[3][4][5] Halogenated organic compounds and aldehydes present specific health and environmental risks and require careful handling.[6]
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[7]
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
-
Ventilation: All handling of the compound and its waste should occur within a certified chemical fume hood.[8]
Waste Characterization and Segregation
Proper segregation is the foundation of a compliant chemical waste disposal process.[8] Due to its chemical structure, this compound falls into a specific waste category.
| Property | Classification & Handling Information | Citation |
| Chemical Class | Halogenated Organic Compound, Aldehyde | [2][6] |
| Waste Stream | Hazardous Halogenated Organic Waste | [2][9] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids, non-halogenated solvents. | [7][8][9] |
| Container Type | Clean, non-reactive, and sealable container (e.g., glass or polyethylene). | [8] |
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for the collection and disposal of various forms of waste containing this compound.
Protocol 1: Disposal of Pure Compound or Reaction Residues
-
Container Preparation: Obtain a designated hazardous waste container compatible with halogenated organic compounds.[10] The container must have a secure, threaded cap.[10]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[9][10] The label must include the full chemical name, "this compound," and the approximate concentration or percentage of all constituents.[9]
-
Waste Collection: Carefully transfer the chemical waste into the prepared container. Perform this transfer inside a chemical fume hood. Keep the container closed except when actively adding waste.[9][10]
-
Segregation: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] Ensure it is segregated from incompatible waste streams such as non-halogenated organics, acids, and bases.[2] The container should be placed in secondary containment to prevent spills.[1]
-
Requesting Pickup: Once the container is three-quarters full, or according to your institution's guidelines, request a waste collection from your EHS department.[9] Do not accumulate more than the volume permitted by your institution in the SAA.[1]
Protocol 2: Disposal of Contaminated Solid Waste
-
Collection: Place all solid waste items contaminated with this compound (e.g., gloves, pipette tips, absorbent paper) into a designated solid chemical waste container.[1] This often involves double-bagging the waste in clear plastic bags before placing it inside a labeled pail.[1]
-
Labeling: Clearly label the container as "Hazardous Waste" and list the contaminating chemical.
-
Storage and Pickup: Store this container in the SAA alongside other hazardous waste and request pickup through your EHS department.
Protocol 3: Management of Spills
-
Small Spills:
-
Alert personnel in the immediate area.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[1][9]
-
Collect the absorbent material and contaminated debris, place it in a sealed, labeled container, and dispose of it as hazardous waste.[6][9]
-
Clean the spill area with soap and water.[1]
-
-
Large Spills:
Protocol 4: Disposal of Empty Containers
-
Decontamination: An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the residue.[11]
-
Rinsate Collection: Collect the solvent rinsate from all three rinses and dispose of it as halogenated hazardous waste.[11]
-
Final Disposal: Once triple-rinsed, deface or remove all chemical labels from the container.[11] The container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. 6-Fluoroindole-3-carboxaldehyde | C9H6FNO | CID 262903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Operational Protocols for 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in pharmaceutical research. Adherence to these protocols is essential to ensure laboratory safety, environmental protection, and regulatory compliance. The information is based on the known hazards of similar compounds, such as 6-Fluoroindole-3-carboxaldehyde, which is known to cause skin, eye, and respiratory irritation.[1][2][3]
Hazard Identification and Personal Protective Equipment (PPE)
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4] The following personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard or European Standard EN166. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[5] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). It is recommended to double-glove. Inspect gloves for any damage before use.[4][6] | Prevents skin contact, as the compound is expected to cause skin irritation.[1][2] |
| Body Protection | A fully buttoned, flame-resistant lab coat. A chemical-resistant apron may be necessary for larger quantities.[6] | Protects against accidental spills and skin exposure. |
| Respiratory Protection | To be used if engineering controls are insufficient. A NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[5][7] | Prevents respiratory tract irritation from dust or vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[8] All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Engineering Controls : All weighing and solution preparation must be performed within a certified chemical fume hood to control exposure.
-
Manipulation : Avoid the generation of dust. Use appropriate tools for transfer. For solutions, use a calibrated pipette or syringe.
-
Heating : If heating is required, use a well-controlled heating mantle and ensure the setup is secure within the fume hood.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[8]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste : All liquid waste containing this compound, including reaction mixtures and solvent rinses, should be collected in a dedicated, sealed container for halogenated organic liquid waste.[4]
-
Empty Containers : Original containers must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected as hazardous liquid waste.[4] After triple-rinsing, the container can be disposed of according to institutional guidelines.[4]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[4]
-
Storage : Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[4][8]
-
Pickup : Contact your institution's Environmental Health and Safety (EHS) department for the collection and disposal of hazardous waste.[4]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. 6-Fluoroindole-3-carboxaldehyde | C9H6FNO | CID 262903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
